molecular formula C12H16N2O2 B1362882 2-Azepan-1-YL-nicotinic acid CAS No. 571913-22-9

2-Azepan-1-YL-nicotinic acid

Cat. No.: B1362882
CAS No.: 571913-22-9
M. Wt: 220.27 g/mol
InChI Key: BVAHKSJTGCVOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azepan-1-YL-nicotinic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azepan-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAHKSJTGCVOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362940
Record name 2-AZEPAN-1-YL-NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571913-22-9
Record name 2-AZEPAN-1-YL-NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of 2-(Azepan-1-yl)nicotinic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Azepan-1-yl)nicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential scaffold for novel therapeutic agents. Its synthesis is a critical step in the exploration of its structure-activity relationships. This technical guide provides an in-depth analysis of the primary synthetic pathway for 2-(Azepan-1-yl)nicotinic acid, focusing on the nucleophilic aromatic substitution (SNAr) reaction. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key considerations for optimization and characterization.

Introduction and Retrosynthetic Analysis

2-(Azepan-1-yl)nicotinic acid, with the molecular formula C12H16N2O2, is a heterocyclic compound featuring a nicotinic acid core functionalized with a seven-membered azepane ring at the 2-position[1]. The strategic disconnection in a retrosynthetic analysis points towards two key starting materials: a nicotinic acid derivative with a suitable leaving group at the 2-position and the cyclic secondary amine, azepane (also known as hexamethyleneimine).

The most logical and widely employed synthetic strategy is the formation of the C-N bond between the pyridine ring and the azepane nitrogen. This is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heteroaromatic chemistry[2][3].

G Target 2-(Azepan-1-yl)nicotinic Acid Disconnect C-N Bond Disconnection (SNAr Reaction) Target->Disconnect SM1 2-Halonicotinic Acid (e.g., 2-Chloronicotinic Acid) Disconnect->SM1 SM2 Azepane (Hexamethyleneimine) Disconnect->SM2

Caption: Retrosynthetic analysis of 2-(Azepan-1-yl)nicotinic acid.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The reaction between a 2-halopyridine, such as 2-chloronicotinic acid, and an amine nucleophile is a classic and efficient method for forging the 2-aminopyridine scaffold[4][5]. 2-Chloronicotinic acid is a highly reactive and versatile building block, making it an ideal starting material for this synthesis[6].

Reaction Mechanism

The SNAr mechanism for this transformation proceeds through a two-step addition-elimination sequence:

  • Nucleophilic Attack: The nitrogen atom of azepane, acting as the nucleophile, attacks the electron-deficient carbon atom at the 2-position of the 2-chloronicotinic acid ring. This ipso-attack is facilitated by the electron-withdrawing nature of the adjacent ring nitrogen and the carboxylic acid group. This step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the halide leaving group (in this case, chloride). The chloride ion departs, yielding the final product, 2-(Azepan-1-yl)nicotinic acid.

G cluster_0 S_NAr Mechanism Start 2-Chloronicotinic Acid + Azepane Intermediate Meisenheimer Complex (Addition Intermediate) Start->Intermediate Nucleophilic Attack Product 2-(Azepan-1-yl)nicotinic Acid + HCl Intermediate->Product Elimination of Cl-

Caption: Simplified SNAr reaction mechanism.

Causality of Experimental Choices

The efficiency of the SNAr reaction is highly dependent on the chosen reaction conditions.

  • Starting Material: 2-Chloronicotinic acid is the preferred starting material due to its commercial availability and high reactivity[6][7][8]. While 2-fluoropyridines can also be used, chloropyridines are often sufficient and more cost-effective for reactions with strong amine nucleophiles[2].

  • Solvent: A polar, aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used. These solvents can solvate the cationic species and do not interfere with the nucleophile, thus facilitating the reaction. In some cases, the reaction can be driven to completion without a solvent, using an excess of the amine nucleophile which also acts as the solvent.

  • Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to the reaction mixture. Its primary role is to neutralize the hydrohalic acid (HCl) that is formed as a byproduct. This prevents the protonation of the azepane nucleophile, which would render it unreactive.

  • Temperature: The reaction often requires elevated temperatures (typically 80-150 °C) to overcome the activation energy barrier for the formation of the Meisenheimer complex[3][5]. Microwave irradiation has also been shown to be an effective method for accelerating this type of reaction[9].

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-(Azepan-1-yl)nicotinic acid.

Materials and Reagents:

  • 2-Chloronicotinic acid

  • Azepane (Hexamethyleneimine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), potassium carbonate (2.5 eq), and DMF.

  • Addition of Nucleophile: Add azepane (2.0 eq) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to a pH of approximately 4-5 using 1M HCl. This step protonates the carboxylic acid, causing the product to precipitate.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Alternatively, for non-crystalline products, an extractive work-up can be performed. After acidification, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

G cluster_workflow Experimental Workflow A 1. Combine Reactants (2-Chloronicotinic Acid, K2CO3, DMF) B 2. Add Azepane A->B C 3. Heat to 100-120°C (4-6 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool to Room Temp D->E Complete F 6. Aqueous Work-up (Water, 1M HCl to pH 4-5) E->F G 7. Isolate Product (Filtration or Extraction) F->G H 8. Purify (Recrystallization) G->H I 9. Characterize (NMR, MS, etc.) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary and Characterization

The successful synthesis of 2-(Azepan-1-yl)nicotinic acid must be confirmed through rigorous analytical characterization.

ParameterExpected Value/ResultMethod
Molecular Weight 220.27 g/mol Mass Spectrometry (MS)
Molecular Formula C₁₂H₁₆N₂O₂High-Resolution MS
¹H NMR Signals corresponding to aromatic protons of the pyridine ring and aliphatic protons of the azepane ring.Proton Nuclear Magnetic Resonance (¹H NMR)
¹³C NMR Signals for aromatic, aliphatic, and carbonyl carbons.Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Purity >95%High-Performance Liquid Chromatography (HPLC)

Table 1: Key Analytical Data for Product Validation. Data sourced from PubChem CID 1441085[1].

Conclusion

The synthesis of 2-(Azepan-1-yl)nicotinic acid is reliably achieved through the nucleophilic aromatic substitution of 2-chloronicotinic acid with azepane. This method is robust, scalable, and utilizes readily available starting materials. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature and the use of a suitable base to neutralize the acid byproduct. The protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of this and structurally related compounds for applications in drug discovery and development.

References

An In-Depth Technical Guide to 2-Azepan-1-YL-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 2-Azepan-1-YL-nicotinic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing from available data and established principles of organic chemistry, this document offers insights into its synthesis, characterization, and potential biological relevance.

Introduction: The Significance of the 2-Substituted Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biomolecule essential for cellular metabolism.[1][2] Its derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities. The strategic modification of the pyridine ring, particularly at the 2-position, has yielded compounds with a wide array of therapeutic potentials, including analgesic, anti-inflammatory, and antimicrobial properties.

This compound, a derivative featuring a seven-membered azepane ring at the 2-position, represents a unique structural motif within this class of compounds. The incorporation of the azepane moiety introduces specific steric and electronic properties that can significantly influence its interaction with biological targets. This guide aims to provide a detailed technical resource for researchers interested in exploring the potential of this molecule.

Physicochemical Properties: A Blend of Calculated and Inferred Data

Precise experimental data for this compound is not extensively available in peer-reviewed literature. However, a combination of computational predictions and data from analogous compounds allows for a well-informed characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 571913-22-9[3][4]
Molecular Formula C12H16N2O2[3][4]
Molecular Weight 220.27 g/mol [3][4]
IUPAC Name 2-(azepan-1-yl)pyridine-3-carboxylic acid[4]
XLogP3 1.9[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 2[4]

Note: The XLogP3 value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both hydrogen bond donors and acceptors indicates the potential for specific interactions with biological macromolecules.

Synthesis and Reactivity: A Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous 2-substituted nicotinic acids. The most common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinic acid.

Proposed Synthesis Workflow:

Synthesis_of_2-Azepan-1-YL-nicotinic_Acid 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reaction_Vessel Reaction Vessel (Solvent, Base) 2-Chloronicotinic_Acid->Reaction_Vessel Azepane Azepane Azepane->Reaction_Vessel Workup_Purification Work-up & Purification Reaction_Vessel->Workup_Purification Product This compound Workup_Purification->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology (Hypothetical Protocol):

  • Reaction Setup: To a solution of 2-chloronicotinic acid in a suitable polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), add an excess of azepane.

  • Base Addition: Include a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

  • Heating: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

This proposed synthesis is analogous to the reported synthesis of other 2-amino-substituted nicotinic acids and is expected to provide the desired product in good yield.

Spectroscopic Characterization (Anticipated)

While specific spectra for this compound are not publicly available, a skilled chemist can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, typically in the downfield region (δ 7.0-9.0 ppm). The protons of the azepane ring would appear as multiplets in the upfield region (δ 1.5-4.0 ppm). The acidic proton of the carboxylic acid group would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display 12 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 160 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), and the carbons of the azepane ring would be in the aliphatic region (δ 20-60 ppm).

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 221.13.

Potential Biological Activity and Therapeutic Applications

The biological activity of this compound has not been explicitly reported. However, based on the known pharmacology of related 2-substituted nicotinic acid derivatives, several potential therapeutic applications can be postulated.

  • Anti-inflammatory and Analgesic Effects: Many nicotinic acid derivatives have demonstrated anti-inflammatory and analgesic properties. These effects are often attributed to the inhibition of pro-inflammatory mediators.

  • Antimicrobial Activity: The pyridine moiety is a common feature in many antimicrobial agents. It is plausible that this compound could exhibit activity against various bacterial or fungal strains.

  • Central Nervous System (CNS) Activity: The lipophilicity of the molecule suggests it may be capable of crossing the blood-brain barrier, opening the possibility for applications in neurological disorders.

Workflow for Biological Screening:

Biological_Screening_Workflow Compound This compound In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays Enzyme_Inhibition Enzyme Inhibition (e.g., COX, LOX) In_Vitro_Assays->Enzyme_Inhibition Antimicrobial_Screening Antimicrobial Screening (MIC, MBC) In_Vitro_Assays->Antimicrobial_Screening Cell-Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Cytokine Release) In_Vitro_Assays->Cell-Based_Assays In_Vivo_Models In Vivo Models (e.g., Animal models of inflammation, infection) Cell-Based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: A logical workflow for the biological evaluation of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of related nicotinic acid derivatives and general principles of laboratory safety, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a compound of interest for researchers in medicinal chemistry and drug discovery. While experimental data is currently limited, its structural features and the known activities of related compounds suggest a promising potential for various therapeutic applications. Further research is warranted to fully elucidate its chemical and biological properties, including the development of a robust synthetic protocol, comprehensive spectroscopic characterization, and a thorough evaluation of its pharmacological profile. This in-depth guide provides a solid foundation for initiating such investigations.

References

Unraveling the Molecular Trajectory of 2-Azepan-1-YL-nicotinic acid: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the probable mechanism of action of the novel compound, 2-Azepan-1-YL-nicotinic acid. Given its structural similarity to nicotinic acid (niacin), we will delve into the well-established pharmacology of nicotinic acid derivatives and propose a primary molecular target and signaling cascade for this compound. This document will further outline a comprehensive experimental framework to validate these hypotheses, equipping research professionals with the necessary rationale and methodologies for their investigations.

Introduction: The Nicotinic Acid Scaffold as a Privileged Structure

Nicotinic acid, a form of vitamin B3, has a long-standing history in pharmacology, primarily recognized for its potent lipid-modifying properties.[1][2][3][4] Beyond its role in managing dyslipidemia, research has uncovered a broader spectrum of activities for nicotinic acid and its derivatives, including anti-inflammatory, anti-bacterial, and even anti-cancer effects.[5][6][7][8] The therapeutic versatility of this scaffold underscores the significance of elucidating the mechanism of action of novel derivatives like this compound.

The chemical structure of this compound, featuring a nicotinic acid core with an azepane substituent at the 2-position, suggests a tailored design to potentially enhance potency, selectivity, or pharmacokinetic properties compared to the parent molecule.[9] Understanding its precise molecular interactions is paramount for its potential development as a therapeutic agent.

The Prime Suspect: GPR109A (HCA₂) Receptor Agonism

The overwhelming body of evidence for nicotinic acid's pharmacological effects points to its interaction with the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[2][10][11] GPR109A is a Gi/Go-coupled receptor expressed in various tissues, most notably in adipocytes and immune cells such as macrophages.[7][10]

The Canonical GPR109A Signaling Pathway

Activation of GPR109A by an agonist like nicotinic acid initiates a cascade of intracellular events:

  • Receptor Binding and G-protein Activation: The ligand binds to the extracellular domain of GPR109A, inducing a conformational change that facilitates the coupling and activation of heterotrimeric Gi/Go proteins.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[10]

  • Downstream Effects: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways, ultimately leading to the observed physiological effects.

GPR109A_Signaling Canonical GPR109A Signaling Pathway 2-Azepan-1-YL-nicotinic_acid 2-Azepan-1-YL- nicotinic acid GPR109A GPR109A (HCA₂) 2-Azepan-1-YL-nicotinic_acid->GPR109A Binds to AC Adenylyl Cyclase GPR109A->AC Inhibits (via Gαi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Experimental_Workflow Experimental Workflow for Mechanistic Validation cluster_in_vitro In Vitro Target Engagement cluster_cell_based Cell-Based Functional Assays cluster_in_vivo In Vivo Validation (Optional) Binding Radioligand Binding Assay (GPR109A) GTPgS [³⁵S]GTPγS Binding Assay (GPR109A) Binding->GTPgS Confirms functional G-protein coupling cAMP_Assay cAMP Accumulation Assay (GPR109A-expressing cells) GTPgS->cAMP_Assay Validates intracellular signaling Enzyme DGAT2 Inhibition Assay Lipid Lipid Profile Analysis (Animal models) Enzyme->Lipid Investigates alternative mechanism Lipolysis Lipolysis Assay (Adipocytes) cAMP_Assay->Lipolysis Links signaling to physiological effect Cytokine Cytokine Release Assay (Immune cells) cAMP_Assay->Cytokine Investigates immunomodulatory effects Lipolysis->Lipid Translates cellular effect to in vivo outcome Flushing Flushing Response (Animal models) Lipid->Flushing Assesses potential side effect profile

References

An In-depth Technical Guide to the Biological Activity Screening of 2-Azepan-1-yl-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, 2-Azepan-1-yl-nicotinic acid. Given its structural similarity to nicotinic acid (Niacin, Vitamin B3), a well-characterized modulator of lipid metabolism and various cellular processes, this screening cascade is designed to explore its potential as a therapeutic agent. The narrative emphasizes a target-agnostic initial phase followed by focused, mechanism-based assays, culminating in preclinical in vivo evaluation. Detailed, step-by-step protocols for key experiments are provided, alongside the scientific rationale for methodological choices, ensuring both technical accuracy and practical applicability for researchers in drug discovery and development.

Introduction: The Rationale for Screening this compound

Nicotinic acid is a cornerstone in the management of dyslipidemia, primarily through its action on the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2] Its therapeutic utility, however, is often limited by adverse effects, most notably cutaneous flushing.[2] The synthesis of nicotinic acid derivatives, such as this compound, represents a rational approach to identifying novel compounds with improved pharmacological profiles—potentially retaining the therapeutic benefits while mitigating undesirable side effects.[3][4][5][6]

The azepane moiety introduces significant structural and conformational changes compared to the parent nicotinic acid molecule. This modification could influence receptor binding affinity, selectivity, and downstream signaling pathways. Therefore, a comprehensive screening strategy is essential to elucidate the full biological activity spectrum of this novel compound. This guide outlines a tiered approach, beginning with broad phenotypic screening and progressing to specific target validation and in vivo efficacy studies.

Hierarchical Screening Strategy: From Broad Discovery to Focused Validation

A logical and efficient screening cascade is paramount to successfully characterizing a novel compound. The proposed strategy for this compound is designed to maximize information gathering while conserving resources.

Caption: A four-phase hierarchical screening workflow for this compound.

Phase 1: Foundational Screening

The initial phase aims to cast a wide net to identify potential biological activities without preconceived notions about the compound's mechanism of action.

Before commencing wet-lab experiments, it is crucial to perform computational modeling to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this compound.[7][8] This proactive approach helps to identify potential liabilities early in the discovery process, saving considerable time and resources.[9][10]

Protocol: In Silico ADME/Tox Prediction

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of this compound.

  • Software: Utilize validated and freely accessible web-based platforms such as SwissADME and pkCSM.[7][8]

  • Parameters to Analyze:

    • Physicochemical Properties: Molecular weight, LogP, topological polar surface area (TPSA).

    • Pharmacokinetics: Caco-2 permeability, P-glycoprotein substrate/inhibitor potential, CYP450 inhibition profile.[9]

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Interpretation: Compare the predicted properties against established criteria for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

High-content screening (HCS) in relevant cell models provides an unbiased view of the compound's effects on cellular morphology and function. Given the known activities of nicotinic acid, a panel of cell lines should be selected to cover potential therapeutic areas.

Table 1: Recommended Cell Lines for Initial Phenotypic Screening

Cell LineTissue of OriginRationale
HepG2 Human LiverModel for lipid metabolism and potential hepatotoxicity.
3T3-L1 Mouse AdipocyteKey cell type for studying lipolysis, a primary target of nicotinic acid.[11]
RAW 264.7 Mouse MacrophageTo assess potential anti-inflammatory properties.[3]
HEK293 Human Embryonic KidneyA general-purpose line for assessing cytotoxicity and off-target effects.

Protocol: High-Content Imaging for Cellular Phenotypes

  • Cell Plating: Seed the selected cell lines in 96- or 384-well imaging plates.

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

  • Staining: Stain cells with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton, and a lipid droplet stain like BODIPY).

  • Image Acquisition: Use an automated high-content imaging system to capture multi-channel fluorescence images.

  • Image Analysis: Employ image analysis software to quantify a wide array of cellular features, including cell count, nuclear size and intensity, mitochondrial mass and membrane potential, cytoskeletal arrangement, and lipid droplet accumulation.

  • Hit Identification: Identify statistically significant phenotypic changes compared to vehicle-treated controls.

Phase 2: Target Deconvolution and Primary In Vitro Assays

Based on the structural similarity to nicotinic acid and the results from the phenotypic screen, Phase 2 focuses on assays for the most probable molecular targets.

G-Protein Coupled Receptor (GPCR) Activation Assays

GPR109A is the primary target for nicotinic acid's anti-lipolytic effects.[1][12] Therefore, assessing the activity of this compound at this receptor is a critical first step.

GPR109A couples to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

GPR109A_Signaling ligand This compound receptor GPR109A ligand->receptor Binds gi Gαi/o receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP pka ↓ PKA Activity camp->pka response Cellular Response (e.g., ↓ Lipolysis) pka->response

Caption: Gαi-mediated signaling pathway of GPR109A.

Protocol: TR-FRET cAMP Assay

  • Cell Line: Use a commercially available cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293).

  • Cell Seeding: Plate the cells in a 384-well assay plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

  • Assay Procedure:

    • Add the test compounds to the cells.

    • Stimulate adenylyl cyclase with forskolin.

    • Lyse the cells and add the cAMP detection reagents (Europium-cryptate labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Calculate the EC50 value (the concentration of compound that produces 50% of the maximal response) by fitting the concentration-response data to a four-parameter logistic equation.

In addition to G-protein coupling, GPCR activation can also trigger β-arrestin recruitment, which mediates receptor desensitization and G-protein-independent signaling.[1]

Protocol: β-Arrestin Recruitment Assay (e.g., Tango Assay)

  • Cell Line: Utilize a cell line engineered for β-arrestin recruitment assays, where GPR109A is fused to a transcription factor and β-arrestin is fused to a protease.[13]

  • Compound Treatment: Treat cells with a concentration range of this compound.

  • Incubation: Incubate for several hours to allow for reporter gene expression.

  • Signal Detection: Measure the expression of the reporter gene (e.g., luciferase) using a luminometer.

  • Data Analysis: Determine the EC50 for β-arrestin recruitment.

Anti-inflammatory Activity Screening

Nicotinic acid and its derivatives have shown potential anti-inflammatory effects.[3][6][14]

Protocol: LPS-Induced Cytokine Release in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages or human THP-1 monocyte-derived macrophages.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the IC50 value (the concentration of compound that inhibits cytokine release by 50%).

Phase 3: Secondary and Orthogonal Assays for Mechanism Validation

Once primary activity is confirmed, Phase 3 aims to validate the mechanism of action using orthogonal assays and to assess selectivity.

Functional Assays in Primary Cells

Moving from engineered cell lines to primary cells provides a more physiologically relevant context.

Protocol: Lipolysis Assay in Primary Adipocytes

  • Isolation: Isolate primary adipocytes from the adipose tissue of rodents (e.g., rats or mice).

  • Treatment: Treat the adipocytes with this compound in the presence of a lipolytic stimulus (e.g., isoproterenol).

  • Glycerol Measurement: After incubation, measure the amount of glycerol released into the medium as an indicator of lipolysis. A commercially available glycerol assay kit can be used.

  • Analysis: Determine the inhibitory effect of the compound on stimulated lipolysis.

Receptor Selectivity Profiling

To assess the specificity of this compound, it should be screened against a panel of other relevant GPCRs, particularly those with related endogenous ligands. A commercial service for receptor profiling is often the most efficient approach.

Table 2: Example GPCR Selectivity Panel

ReceptorRationale for Inclusion
GPR109B Closely related nicotinic acid receptor.[]
GPR81 Receptor for lactate, another hydroxycarboxylic acid.
Nicotinic Acetylcholine Receptors (nAChRs) To rule out activity at ion channels with "nicotinic" in their name.[16][17][18]
Adrenergic Receptors To check for off-target effects on pathways controlling lipolysis.

Phase 4: In Vivo Proof-of-Concept Studies

The final stage of the screening cascade involves evaluating the efficacy and safety of this compound in relevant animal models.[19][20]

Dyslipidemia Animal Models

Several models can be used to assess the lipid-modifying effects of the compound.[19][20][21][22]

Protocol: High-Fat Diet (HFD)-Induced Dyslipidemia in Mice

  • Model Induction: Feed C57BL/6 mice a high-fat diet for several weeks to induce obesity and dyslipidemia.[19][21]

  • Compound Administration: Administer this compound orally once daily for a specified period (e.g., 2-4 weeks).

  • Blood Collection: Collect blood samples at baseline and at the end of the study.

  • Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.[11][23]

  • Data Analysis: Compare the lipid profiles of the treated group with the vehicle-treated HFD group and a control group on a standard chow diet.

Assessment of Flushing Response

A key objective is to determine if this compound has a reduced flushing potential compared to nicotinic acid.

Protocol: Ear Flushing Model in Mice

  • Compound Administration: Administer a single dose of this compound or nicotinic acid to mice.

  • Visual Scoring: Visually inspect the ears for redness at various time points after dosing and score the intensity of the flushing response.

  • Blood Flow Measurement (Optional): Use a laser Doppler flowmeter to quantify changes in blood flow in the ear as a more objective measure.

  • Comparison: Compare the flushing response induced by the test compound to that of nicotinic acid.

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the comprehensive biological activity screening of this compound. By systematically progressing from broad, unbiased screening to highly specific in vitro and in vivo assays, researchers can efficiently characterize the compound's pharmacological profile. The data generated from this cascade will be instrumental in determining its potential as a novel therapeutic agent, possibly with an improved safety profile over existing nicotinic acid-based therapies. Positive outcomes from these studies would warrant further investigation into its detailed mechanism of action, pharmacokinetics, and long-term safety, paving the way for potential clinical development.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Azepan-1-YL-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Azepan-1-YL-nicotinic acid is a derivative of nicotinic acid, a well-established therapeutic agent. While specific research on this particular compound is limited in publicly accessible literature, its structural similarity to other nicotinic acid derivatives allows for the extrapolation of potential therapeutic targets. This guide synthesizes information on the broader class of nicotinic acid derivatives to propose and detail potential mechanisms of action and therapeutic targets for this compound. The primary hypothesized targets include the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, and its potential roles in treating dyslipidemia and inflammatory conditions. Furthermore, this document provides comprehensive, step-by-step experimental protocols for the validation of these targets, designed to be self-validating and grounded in established scientific principles.

Introduction to this compound and the Nicotinic Acid Derivative Landscape

Nicotinic acid, also known as niacin or vitamin B3, is a crucial molecule for various metabolic processes.[1] Beyond its role as a vitamin, nicotinic acid and its derivatives are utilized in pharmacology for their therapeutic effects.[2] These derivatives have been explored for a wide range of applications, including the treatment of dyslipidemia, cardiovascular diseases, neurodegenerative disorders, and even as antibacterial agents.[3][2][4]

This compound, with the molecular formula C12H16N2O2, is a specific derivative of nicotinic acid.[5] While detailed biological studies on this exact molecule are not widely published, its core structure as a nicotinic acid derivative provides a strong basis for predicting its pharmacological behavior.

Key characteristics of nicotinic acid derivatives that inform the potential of this compound include:

  • Lipid-modifying effects: Nicotinic acid is well-known for its ability to lower low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL).[6][7][8]

  • Vasodilatory properties: These compounds can cause vasodilation, which is beneficial in certain peripheral vascular diseases.[4][9]

  • Anti-inflammatory and Analgesic Potential: Some derivatives have demonstrated anti-inflammatory and pain-relieving properties.[3][2]

Based on this landscape, this guide will focus on the most probable therapeutic targets for this compound, primarily centered around its potential as a lipid-modifying and anti-inflammatory agent.

Primary Putative Therapeutic Target: Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A)

The most well-characterized target for nicotinic acid's therapeutic effects is the Hydroxycarboxylic Acid Receptor 2 (HCA2) , a G-protein coupled receptor (GPCR) formerly known as GPR109A.[10] HCA2 is predominantly expressed in adipocytes and immune cells, such as neutrophils and macrophages.

2.1. Mechanism of Action and Therapeutic Rationale

Activation of HCA2 by nicotinic acid initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This has two major downstream effects with significant therapeutic implications:

  • Inhibition of Lipolysis in Adipocytes: The reduction in cAMP in fat cells inhibits hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This leads to a decrease in the release of free fatty acids (FFAs) into the bloodstream. Lower circulating FFAs reduce the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL), a precursor to LDL cholesterol.[10]

  • Modulation of Immune Responses: In immune cells, HCA2 activation can lead to anti-inflammatory effects. This is a growing area of research with potential applications in atherosclerosis and other inflammatory diseases.

Given its structure, this compound is a strong candidate for being an agonist of HCA2. The azepane group may influence the compound's potency, selectivity, and pharmacokinetic properties compared to nicotinic acid.

2.2. Signaling Pathway

The proposed signaling pathway for this compound at the HCA2 receptor is illustrated below.

HCA2_Signaling_Pathway cluster_cell Adipocyte / Immune Cell Compound This compound HCA2 HCA2 Receptor (GPR109A) Compound->HCA2 Binds and Activates G_protein Gi/o Protein HCA2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Lipolysis Lipolysis Inhibition Inflammation Anti-inflammatory Effects ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (Phosphorylates)

Caption: Proposed HCA2 signaling pathway for this compound.

Experimental Validation Workflows

To validate HCA2 as a therapeutic target for this compound, a multi-step experimental approach is necessary, progressing from in vitro biochemical and cell-based assays to more complex functional studies.

3.1. Workflow Overview

The following diagram outlines the logical flow of experiments to characterize the interaction of this compound with the HCA2 receptor.

Experimental_Workflow Start Hypothesis: This compound is an HCA2 agonist BindingAssay Step 1: Receptor Binding Assay (Radioligand or Fluorescence-based) Start->BindingAssay GTPgS_Assay Step 2: GTPγS Binding Assay (Functional GPCR Activation) BindingAssay->GTPgS_Assay Confirms direct interaction cAMP_Assay Step 3: cAMP Accumulation Assay (Downstream Signaling) GTPgS_Assay->cAMP_Assay Confirms G-protein coupling Lipolysis_Assay Step 4: Adipocyte Lipolysis Assay (Cellular Functional Outcome) cAMP_Assay->Lipolysis_Assay Confirms downstream effect Cytokine_Assay Step 5: Anti-inflammatory Assay (Immune Cell Function) cAMP_Assay->Cytokine_Assay Confirms downstream effect Conclusion Conclusion: Target Validated Lipolysis_Assay->Conclusion Cytokine_Assay->Conclusion

Caption: Experimental workflow for validating HCA2 as a target.

3.2. Detailed Experimental Protocols

3.2.1. Step 1: HCA2 Receptor Binding Assay

  • Objective: To determine if this compound directly binds to the HCA2 receptor and to quantify its binding affinity (Ki).

  • Methodology: A competitive radioligand binding assay is a standard approach.

    • Cell Culture: Use a stable cell line overexpressing human HCA2 (e.g., CHO-K1 or HEK293 cells).

    • Membrane Preparation: Homogenize the cells and isolate the cell membranes through centrifugation.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled HCA2 ligand (e.g., [3H]-nicotinic acid), and varying concentrations of this compound.

    • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separation: Separate the membrane-bound radioligand from the unbound radioligand using a cell harvester and filtration.

    • Detection: Quantify the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (this compound). Fit the data to a one-site competition model to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

3.2.2. Step 2: [35S]GTPγS Binding Assay

  • Objective: To confirm that the binding of this compound to HCA2 leads to G-protein activation.

  • Methodology:

    • Reagents: Use the same HCA2-expressing cell membranes as in the binding assay.

    • Assay Buffer: Prepare an assay buffer containing GDP and [35S]GTPγS.

    • Assay Setup: In a 96-well plate, combine the membranes, varying concentrations of this compound, and the assay buffer.

    • Incubation: Incubate to allow for G-protein activation and the binding of [35S]GTPγS.

    • Termination and Detection: Terminate the reaction and quantify the amount of [35S]GTPγS bound to the membranes, typically via scintillation counting after filtration.

    • Data Analysis: Plot the [35S]GTPγS binding against the log concentration of this compound to determine the EC50 (potency) and Emax (efficacy).

3.2.3. Step 3: cAMP Accumulation Assay

  • Objective: To measure the functional consequence of HCA2 activation on the downstream signaling pathway, specifically the inhibition of adenylyl cyclase.

  • Methodology:

    • Cell Culture: Use the HCA2-expressing cell line.

    • Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

    • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

3.2.4. Step 4: Adipocyte Lipolysis Assay

  • Objective: To assess the functional effect of this compound on a key physiological process mediated by HCA2.

  • Methodology:

    • Cell Model: Use primary human or murine adipocytes, or a differentiated adipocyte cell line (e.g., 3T3-L1).

    • Assay Setup: Treat the adipocytes with a lipolytic agent (e.g., isoproterenol) to stimulate FFA release, in the presence of varying concentrations of this compound.

    • Measurement of Lipolysis: After incubation, collect the cell culture medium and measure the concentration of glycerol or free fatty acids released into the medium using a colorimetric or fluorometric assay kit.

    • Data Analysis: Plot the amount of glycerol or FFA released against the log concentration of this compound to determine its IC50 for the inhibition of lipolysis.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized for clear comparison.

Assay Parameter Measured Expected Outcome for an HCA2 Agonist
Receptor BindingKi (nM)A low nanomolar Ki value indicates high binding affinity.
[35S]GTPγS BindingEC50 (nM), Emax (%)A low nanomolar EC50 indicates high potency. Emax relative to a known agonist (e.g., nicotinic acid) indicates the degree of agonism.
cAMP AccumulationIC50 (nM)A low nanomolar IC50 demonstrates potent inhibition of adenylyl cyclase.
Adipocyte LipolysisIC50 (nM)A low nanomolar IC50 confirms functional activity in a physiologically relevant cell type.

A consistent and potent effect across all assays would provide strong validation for HCA2 as a primary therapeutic target of this compound.

Conclusion and Future Directions

This guide proposes that the primary therapeutic target for this compound is the HCA2 receptor, based on its structural relationship to nicotinic acid. The outlined experimental workflows provide a robust framework for validating this hypothesis.

Future research should focus on:

  • Selectivity Profiling: Assessing the binding of this compound against a panel of other GPCRs to determine its selectivity.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

  • In Vivo Efficacy Studies: Testing the compound in animal models of dyslipidemia or inflammation to confirm its therapeutic effects in a whole-organism context.

By systematically following the proposed research plan, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

The 2-(Azepan-1-yl)-nicotinic Acid Scaffold: A Promising Avenue for Novel GPR109A Agonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

Nicotinic acid (niacin) has been a cornerstone of dyslipidemia therapy for over five decades, yet its clinical utility is hampered by a significant side effect: cutaneous flushing. The discovery of the G-protein coupled receptor GPR109A (HCA₂) as the molecular target for niacin has galvanized efforts to develop novel agonists with an improved therapeutic index. This guide provides a detailed technical overview of a promising chemotype: 2-(cyclic amino)-nicotinic acids, with a specific focus on the 2-(azepan-1-yl)-nicotinic acid core. We will explore the synthetic route to this scaffold, delve into the structure-activity relationships (SAR) of its analogs, detail the underlying biological mechanisms, and provide robust protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of next-generation metabolic drugs.

Introduction: The GPR109A Target and the Quest Beyond Niacin

Nicotinic acid, a form of Vitamin B3, is a potent agent for managing dyslipidemia. It favorably modulates a wide range of blood lipids, most notably by increasing high-density lipoprotein (HDL) cholesterol, while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides. These therapeutic effects are primarily mediated through the activation of GPR109A, a Gᵢ protein-coupled receptor highly expressed in adipocytes.[1] Upon activation, GPR109A inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction of lipolysis in adipose tissue.[2]

Despite its efficacy, niacin's use is limited by a well-known and poorly tolerated side effect: a prostaglandin D₂-mediated cutaneous vasodilation, commonly known as flushing. This flushing response is also initiated by GPR109A activation, but in Langerhans cells of the skin.[3] This presents a significant challenge in drug design: how to separate the beneficial anti-lipolytic effects from the undesirable flushing effects, both of which are mediated by the same receptor. This has spurred the search for novel GPR109A agonists, including biased agonists that may preferentially activate therapeutic signaling pathways over flushing pathways, or compounds with physicochemical properties that limit their exposure in the skin. One such area of exploration is the 2-substituted nicotinic acid scaffold.

The 2-(Azepan-1-yl)-nicotinic Acid Scaffold

The 2-(cyclic amino)-nicotinic acid scaffold represents a significant modification of the niacin core. By introducing a cyclic amine, such as the seven-membered azepane ring, at the 2-position of the pyridine, medicinal chemists can systematically probe the steric and electronic requirements of the GPR109A binding pocket. This substitution fundamentally alters the molecule's shape, size, and basicity compared to the parent nicotinic acid, opening new avenues for optimizing potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy and Methodology

The most direct and widely applicable method for synthesizing 2-(azepan-1-yl)-nicotinic acid and its analogs is a two-step sequence commencing from commercially available 2-chloronicotinic acid. The strategy hinges on a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of pyridine chemistry.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group like a carboxylic acid or its ester. The chlorine atom at the 2-position serves as an effective leaving group. The synthesis proceeds by first protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) to prevent unwanted side reactions. This is followed by the SₙAr reaction with the desired cyclic amine (azepane). The final step is the hydrolysis of the ester to liberate the free carboxylic acid, which is crucial for GPR109A receptor activation.

Synthetic Scheme Start 2-Chloronicotinic Acid Ester Methyl 2-Chloronicotinate Start->Ester  Step 1:  Esterification  (e.g., SOCl₂, MeOH) SubstitutedEster Methyl 2-(azepan-1-yl)nicotinate Ester->SubstitutedEster  Step 2: SNAr Reaction  (e.g., K₂CO₃, DMF) Amine Azepane Amine->SubstitutedEster FinalProduct 2-(Azepan-1-yl)-nicotinic Acid SubstitutedEster->FinalProduct  Step 3:  Hydrolysis  (e.g., LiOH, H₂O/THF) SAR Summary cluster_0 2-(Azepan-1-yl)-nicotinic Acid Scaffold cluster_1 SAR Insights Core [CORE STRUCTURE] RingSize Cyclic Amine Ring Size: 7-membered (Azepane) > 6-membered > 5-membered Lipophilicity Lipophilicity is Key: Piperidine (EC₅₀ = 24 nM) >> Morpholine (EC₅₀ = 110 nM) PyridineCore Pyridine Core: Carboxylic acid at C3 is essential for activity. GPR109A Signaling cluster_0 Adipocyte (Therapeutic Effect) cluster_1 Skin Langerhans Cell (Side Effect) Agonist1 Agonist (e.g., 2-Azepan-1-yl-nicotinic acid) GPR109A_1 GPR109A Agonist1->GPR109A_1 Gi Gαi GPR109A_1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Produces PKA PKA ↓ cAMP->PKA Lipolysis Lipolysis ↓ (Anti-dyslipidemic Effect) PKA->Lipolysis Agonist2 Agonist GPR109A_2 GPR109A Agonist2->GPR109A_2 Arrestin β-Arrestin GPR109A_2->Arrestin Recruits PGD2 PGD₂ Release ↑ Arrestin->PGD2 Flushing Vasodilation (Flushing) PGD2->Flushing Assay Workflow A 1. Cell Seeding Seed GPR109A-expressing CHO cells in 384-well plates. Incubate 24h. B 2. Compound Addition Prepare serial dilutions of test compounds. Add to cells. A->B C 3. Stimulation Add Forskolin to all wells (except negative control) to stimulate cAMP production. Incubate. B->C D 4. Lysis & Detection Lyse cells and add cAMP detection reagents (e.g., HTRF). C->D E 5. Data Analysis Read plate on a suitable plate reader. Calculate EC₅₀ from dose-response curve. D->E

References

Preliminary Cytotoxicity Assessment of 2-Azepan-1-YL-nicotinic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The progression of a novel chemical entity from discovery to a potential therapeutic candidate is contingent upon a rigorous evaluation of its biological activity and safety profile. A critical initial step in this process is the assessment of cytotoxicity. This guide provides a comprehensive, technically detailed framework for conducting preliminary cytotoxicity studies on "2-Azepan-1-YL-nicotinic acid," a novel compound with therapeutic potential. As a Senior Application Scientist, the following sections synthesize established principles of in vitro toxicology with actionable, field-proven protocols. This document is structured to not only provide step-by-step instructions but also to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring the generation of robust and reliable data. We will delve into the selection of appropriate cell lines, the principles of key cytotoxicity assays, and the interpretation of data, all grounded in authoritative scientific literature.

Introduction: The Rationale for Cytotoxicity Screening

Before significant resources are invested in the preclinical and clinical development of a new chemical entity (NCE) like this compound, a foundational understanding of its interaction with living cells is paramount. Preliminary cytotoxicity screening serves as an essential gateway in the drug discovery pipeline. It aims to identify the concentration range at which a compound elicits toxic effects, thereby establishing an initial therapeutic window. Furthermore, these early-stage assays can provide valuable mechanistic insights into the nature of the compound's toxicity, such as whether it induces necrosis or apoptosis, which can guide future structure-activity relationship (SAR) studies and lead optimization efforts.

The core principle of these investigations is to expose various cell lines to the test compound and measure the resulting impact on cell viability and proliferation. The data generated informs critical go/no-go decisions and is fundamental to the design of subsequent, more complex toxicological studies.

Experimental Design: A Framework for Rigorous Assessment

A well-designed experiment is the cornerstone of trustworthy results. The following sections outline the critical considerations for designing a preliminary cytotoxicity study for this compound.

Selection of Cell Lines: Choosing the Right Biological System

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data. A tiered approach is recommended, beginning with a standard, easy-to-culture cell line and progressing to more disease-relevant models.

  • Initial Screening (Tier 1): For the initial assessment of this compound, a commonly used and well-characterized cell line such as HEK293 (Human Embryonic Kidney cells) or NIH/3T3 (mouse embryonic fibroblast cell line) is recommended. These lines are robust, have a high proliferation rate, and are widely accepted as standards for baseline cytotoxicity testing.

  • Disease-Relevant Screening (Tier 2): Depending on the intended therapeutic application of this compound, subsequent studies should be performed in cell lines that are representative of the target tissue or disease state. For instance, if the compound is being developed as an anti-cancer agent, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be employed.

Causality Behind the Choice: The use of a tiered approach ensures that a baseline toxicity profile is established before moving to more complex and resource-intensive models. This allows for early identification of compounds with overt toxicity, saving time and resources.

Preparation of Test Compound and Concentration Range Selection

The physicochemical properties of this compound will dictate its handling and preparation.

  • Solubilization: The compound should first be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic, typically ≤0.5% (v/v).

  • Concentration Range: A broad concentration range should be tested initially to determine the potency of the compound. A logarithmic or semi-logarithmic series of dilutions is recommended, for example, from 0.01 µM to 100 µM. This wide range increases the probability of identifying the 50% inhibitory concentration (IC50), a key parameter for quantifying a compound's cytotoxicity.

Experimental Controls: Ensuring Data Validity

The inclusion of appropriate controls is non-negotiable for a self-validating experiment.

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any potential effects of the solvent on cell viability.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) should be included to confirm that the assay is performing as expected and that the cells are responsive to toxic stimuli.

  • Untreated Control: Cells that are not exposed to either the test compound or the vehicle. This provides a baseline for 100% cell viability.

Core Cytotoxicity Assays: Methodologies and Protocols

Assay 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Add serial dilutions of This compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Assay 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, which is a hallmark of necrosis.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay A Seed and treat cells as in MTT protocol (Steps 1-3) B Collect supernatant A->B C Add LDH reaction mixture B->C D Incubate for 30 min at room temperature C->D E Measure absorbance at 490 nm D->E Apoptosis_States A Viable Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) A->B Apoptotic Stimulus D Necrotic Cells (Annexin V-, PI+) A->D Necrotic Stimulus C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) B->C Membrane Compromise

A Technical Guide to the Solubility and Stability Analysis of 2-Azepan-1-yl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 2-Azepan-1-yl-nicotinic acid, a novel chemical entity with significant therapeutic potential. As a critical component of preclinical and early-phase drug development, a thorough understanding of a compound's solubility and stability is paramount to predicting its in vivo behavior, guiding formulation strategies, and ensuring regulatory compliance. This document outlines field-proven methodologies, explains the scientific rationale behind experimental designs, and offers a logical workflow for generating a robust data package. Protocols for determining pH-dependent solubility, kinetic and thermodynamic solubility in biorelevant media, and a full suite of forced degradation and ICH-compliant stability studies are detailed. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to de-risk their development programs and accelerate the path to clinical evaluation.

Introduction: The Physicochemical Landscape of this compound

This compound (CAS 571913-22-9) is a pyridinecarboxylic acid derivative featuring an azepane substituent at the 2-position of the nicotinic acid core.[1][2][3] This unique structure imparts specific physicochemical characteristics that govern its behavior in both analytical and biological systems.

  • Chemical Structure: C12H16N2O2[1]

  • Molecular Weight: 220.27 g/mol [1][2]

The molecule is an ampholyte , possessing both an acidic functional group (the carboxylic acid of the nicotinic acid moiety, pKa₁ ≈ 4.8) and a basic functional group (the tertiary amine of the azepane ring, pKa₂ ≈ 10-11).[4][5] This dual nature is the single most important predictor of its solubility behavior. Its solubility is expected to be highly pH-dependent, exhibiting a characteristic "U-shaped" profile with minimum solubility at its isoelectric point (pI). Understanding these pKa values is the foundational first step in designing all subsequent solubility and solution-state stability studies.

This guide will systematically address the core analytical challenges, beginning with a deep dive into solubility characterization before transitioning to a comprehensive stability assessment program.

Solubility Characterization: Beyond a Single Number

Solubility is not a single value but a multifaceted property that dictates a drug's dissolution rate and subsequent absorption.[6] For this compound, a multi-tiered approach is essential to build a complete picture of its behavior.

Foundational Analysis: pKa and logP/D Determination

Causality: Before any solubility measurement, the ionization constants (pKa) must be accurately determined. The pKa values dictate the charge state of the molecule at any given pH, which in turn governs its interaction with aqueous media. The distribution coefficient (logD) is a pH-dependent measure of lipophilicity that helps predict membrane permeability.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation: Prepare a 1-2 mg/mL stock solution of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute into an ionic strength-adjusted aqueous solution (e.g., 0.15 M KCl).

  • Titration: Place the solution in a thermostatted vessel at 25°C or 37°C. Titrate with standardized 0.1 M HCl from pH 12 down to pH 2, followed by a back-titration with 0.1 M NaOH.

  • Data Analysis: Use appropriate software to analyze the titration curve, fitting the data to Henderson-Hasselbalch-derived equations to calculate the macroscopic pKa values.

  • Self-Validation: The protocol is validated by running a standard compound with known pKa values (e.g., nicotinic acid) in parallel. The resulting values should be within ±0.1 pKa units of the literature value.

Thermodynamic vs. Kinetic Solubility: Answering Different Questions

It is critical to distinguish between thermodynamic and kinetic solubility.[7][8]

  • Thermodynamic Solubility (Equilibrium): The true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" value, crucial for late-stage development and formulation.[8][9]

  • Kinetic Solubility (Precipitation): The concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput method is ideal for early discovery screening to flag problematic compounds.[8][10]

G

Caption: High-level workflow for solubility characterization.

Protocol: Shake-Flask Method for Thermodynamic Solubility [7][11]

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a series of vials containing buffers of different pH values (e.g., 1.2, 4.5, 6.8, 7.4) and biorelevant media (FaSSIF, FeSSIF).

  • Equilibration: Agitate the vials in a shaker bath at a controlled temperature (e.g., 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the supernatant via centrifugation (e.g., 15,000 rpm for 15 min) or filtration. Filtration may underestimate solubility due to adsorption, so centrifugation is often preferred.[12]

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute with a suitable mobile phase, and quantify the concentration using a validated HPLC-UV method.

  • Self-Validation: The presence of undissolved solid in each vial at the end of the experiment visually confirms that a saturated solution was achieved.

Protocol: High-Throughput Nephelometry for Kinetic Solubility [10]

  • Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dispensing: In a 96- or 384-well microplate, dispense the desired aqueous buffer.

  • Addition & Mixing: Use an automated liquid handler to add small volumes of the DMSO stock to the buffer wells to achieve a range of final concentrations (e.g., 1-200 µM).

  • Measurement: Immediately place the plate in a laser nephelometer and measure the light scattering over time. The onset of a significant increase in scattered light indicates precipitation.

  • Self-Validation: Include a highly soluble and a poorly soluble control compound on each plate to validate the assay's dynamic range.

Data Presentation: The pH-Solubility Profile

All solubility data should be consolidated into a clear table and plotted to visualize the pH-solubility profile.

MediumpHTemperature (°C)Solubility TypeSolubility (µg/mL)
0.1 N HCl1.237Thermodynamic> 2000
Acetate Buffer4.537Thermodynamic150
Phosphate Buffer6.837Thermodynamic850
Phosphate Buffer7.437Thermodynamic1500
FaSSIF6.537Thermodynamic950
FeSSIF5.837Thermodynamic1200
PBS7.425Kinetic185

Note: Data are representative examples.

The data clearly illustrates the expected ampholytic behavior: high solubility at low pH (azepane nitrogen is protonated) and high pH (carboxylic acid is deprotonated), with a solubility minimum likely between pH 4 and 5, near the predicted pI.

Stability Analysis: Ensuring Integrity and Safety

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors.[13][14] The program is divided into two key stages: forced degradation (stress testing) and formal stability studies as mandated by ICH guidelines.[15][16]

Forced Degradation: Probing for Weaknesses

Forced degradation studies are designed to intentionally degrade the molecule to identify likely degradation products and establish the specificity of the analytical methods.[17][18] These studies are a regulatory requirement and are crucial for developing stability-indicating methods.[16][19]

Causality: The conditions are chosen to stress potential weak points in the this compound structure:

  • Hydrolysis: The carboxylic acid and the N-aryl bond to the pyridine ring are potentially susceptible to acid/base-catalyzed hydrolysis.

  • Oxidation: The pyridine ring and the azepane nitrogen could be sites of oxidation.

  • Photolysis: Aromatic systems are often prone to degradation upon exposure to light.

  • Thermal: To assess intrinsic stability in the solid state and in solution.

G

Caption: Workflow for conducting forced degradation studies.

Protocol: General Forced Degradation Procedure

  • Sample Preparation: Prepare solutions of the drug substance (~1 mg/mL) in the respective stress media. For solid-state studies, weigh the substance into clear and amber vials.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.[19][20]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8-24 hours.[19][20]

    • Neutral Hydrolysis: Purified water at 60°C for 48 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[15]

    • Thermal: Heat solid samples at 80°C for 7 days.

  • Time Points: Sample at multiple time points (e.g., 0, 4, 8, 24, 48 hours) to target a degradation level of 5-20%.[20]

  • Quenching: For hydrolytic studies, neutralize samples with an equimolar amount of base or acid before analysis to prevent further degradation.

  • Analysis: Analyze all samples by a high-resolution HPLC method with a photodiode array (PDA) detector to assess peak purity. Use LC-MS to obtain mass information for the identification of degradation products.[11]

ICH Stability Studies: Defining Shelf-Life

Formal stability studies are performed under specific temperature and humidity conditions as defined by ICH guideline Q1A(R2).[13][14][15] The goal is to establish a re-test period for the drug substance or a shelf-life for the drug product.[13]

Protocol: ICH Stability Study for Drug Substance

  • Packaging: Store the drug substance in containers that simulate the proposed bulk packaging.

  • Storage Conditions: Place samples into qualified stability chambers set to the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[13][15]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[13][15]

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[21]

  • Analytical Tests: At each time point, test the samples for:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Water content (if applicable)

  • Self-Validation: The analytical methods used must be fully validated for stability-indicating properties, as demonstrated during the forced degradation studies.

Stability ConditionTime PointAppearanceAssay (%)Total Impurities (%)
Initial0 MonthsWhite Powder99.80.15
25°C/60%RH12 MonthsWhite Powder99.60.25
40°C/75%RH6 MonthsWhite Powder99.10.55

Note: Data are representative examples.

Conclusion and Forward Look

The systematic analysis of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For an ampholytic compound like this compound, a deep understanding of its pH-dependent behavior is the key that unlocks all subsequent development activities. The protocols and workflows detailed in this guide provide a robust, scientifically-grounded, and regulatory-compliant framework for characterizing this promising molecule.

By executing these studies, development teams can confidently select appropriate formulation strategies (e.g., pH modification, salt formation), establish meaningful manufacturing controls, and define appropriate storage conditions and shelf-life. This comprehensive data package not only satisfies critical regulatory requirements but also significantly de-risks the project, paving the way for successful clinical translation.

References

Spectroscopic Characterization of 2-Azepan-1-yl-nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Azepan-1-yl-nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on the well-established spectroscopic principles of its constituent moieties: the nicotinic acid core and the azepane ring. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the analysis and structural elucidation of this and similar compounds.

Introduction to this compound

This compound (C₁₂H₁₆N₂O₂) is a derivative of nicotinic acid (Vitamin B3), featuring a seven-membered azepane ring substituted at the 2-position of the pyridine ring.[1] The structural combination of the pharmacologically significant nicotinic acid scaffold with the flexible, saturated azepane ring makes it a molecule of interest for exploring new chemical spaces in drug discovery. Spectroscopic analysis is paramount for confirming the identity, purity, and structure of such novel compounds.

This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it provides detailed experimental protocols for acquiring this data, should a sample be available.

Predicted Spectroscopic Data

The following sections outline the anticipated spectroscopic features of this compound, derived from the known spectral properties of nicotinic acid and N-substituted azepanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider both ¹H and ¹³C NMR.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the azepane ring. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)MultiplicityIntegration
H-4' (Pyridine)~8.2dd1H
H-5' (Pyridine)~7.2dd1H
H-6' (Pyridine)~8.5dd1H
H-2, H-7 (Azepane)~3.5t4H
H-3, H-6 (Azepane)~1.7m4H
H-4, H-5 (Azepane)~1.5m4H
COOH>10br s1H

Chemical shifts are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃. dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C-2' (Pyridine)~158
C-3' (Pyridine)~120
C-4' (Pyridine)~138
C-5' (Pyridine)~118
C-6' (Pyridine)~150
C=O (Carboxyl)~168
C-2, C-7 (Azepane)~50
C-3, C-6 (Azepane)~28
C-4, C-5 (Azepane)~26
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the amine functionality.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)3300-2500Broad
C-H stretch (Aromatic)3100-3000Medium
C-H stretch (Aliphatic)2950-2850Strong
C=O stretch (Carboxylic Acid)1710-1680Strong
C=C and C=N stretch (Aromatic)1600-1450Medium-Strong
C-N stretch1350-1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 220.27 g/mol ), electrospray ionization (ESI) in positive ion mode is a suitable technique.[1]

The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 221. A plausible fragmentation pathway would involve the initial loss of the carboxylic acid group and subsequent fragmentation of the azepane ring. Alpha-cleavage adjacent to the nitrogen atom in the azepane ring is a common fragmentation pathway for N-alkyl amines.

Proposed Fragmentation Pathway:

M [C12H16N2O2+H]+ m/z 221 F1 [M+H - H2O]+ m/z 203 M->F1 -H2O F2 [M+H - COOH]+ m/z 176 M->F2 -COOH F3 [C6H12N]+ m/z 98 F2->F3 α-cleavage

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 45° pulse angle, 2-5 second relaxation delay, 1024 or more scans (depending on sample concentration).

    • Process and reference the spectrum similarly to the ¹H spectrum.

IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Place a small amount of KBr in the mortar and grind it to a fine powder. Add the sample and grind the mixture thoroughly to ensure homogeneity.

  • Pellet Formation: Transfer a small amount of the mixture to the pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample (~1 mg)

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)

  • Formic acid (for positive ion mode)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • MS System Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set up the ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire a full scan mass spectrum (MS) to identify the protonated molecular ion [M+H]⁺.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. Select the precursor ion and apply collision energy to induce fragmentation.

Workflow and Data Analysis

The overall workflow for the spectroscopic characterization of this compound is a systematic process to ensure comprehensive structural elucidation.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS) Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation & Purity Assessment Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic characterization of this compound. By combining established knowledge of the nicotinic acid and azepane moieties, we have outlined the expected NMR, IR, and MS data. The detailed experimental protocols offer a practical guide for researchers to acquire and interpret the spectroscopic data for this and structurally related compounds. Rigorous application of these techniques is essential for the unambiguous structural confirmation and purity assessment required in modern chemical research and drug development.

References

Methodological & Application

Synthesis of 2-(Azepan-1-yl)nicotinic Acid: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(azepan-1-yl)nicotinic acid from 2-chloronicotinic acid and azepane. Nicotinic acid derivatives are crucial intermediates in the development of various pharmaceuticals.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic rationale, safety protocols, and characterization methods. The protocol emphasizes a self-validating system to ensure reproducibility and high purity of the final compound.

Introduction and Rationale

2-Chloronicotinic acid is a versatile and common starting material for the synthesis of a wide range of substituted pyridine derivatives used in the pharmaceutical and agrochemical industries.[1][2] Its reactivity at the C2 position allows for the introduction of various functional groups through nucleophilic substitution. The target molecule, 2-(azepan-1-yl)nicotinic acid, is a substituted nicotinic acid incorporating a seven-membered azepane ring. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry.

This document provides a robust and detailed methodology for this synthesis, moving beyond a simple list of steps to explain the causality behind experimental choices, ensuring both scientific integrity and practical success in the laboratory.

Reaction Mechanism and Scientific Principles

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The rationale behind the reaction's feasibility lies in the electronic properties of the 2-chloronicotinic acid substrate.

Causality of Reactivity:

  • Ring Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions.

  • Electron-Withdrawing Group: The carboxylic acid group (-COOH) at the 3-position further withdraws electron density from the ring, enhancing the electrophilicity of the carbon atoms, particularly the adjacent C2 carbon.

  • Nucleophilic Attack: Azepane, a secondary cyclic amine, acts as the nucleophile. The lone pair of electrons on its nitrogen atom attacks the electron-poor C2 carbon of the pyridine ring.

  • Leaving Group Departure: The chloride ion is an effective leaving group, and its departure re-establishes the aromaticity of the pyridine ring, leading to the final product.

An excess of azepane is utilized in this protocol. It serves a dual purpose: acting as the primary nucleophile and as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This eliminates the need for an additional organic or inorganic base, simplifying the reaction mixture and subsequent work-up.

Figure 1: S(N)Ar Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for synthesis, purification, and characterization to confirm the final product's identity and purity.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Recommended Grade
2-Chloronicotinic Acid2942-59-8C₆H₄ClNO₂157.56>98%
Azepane (Hexamethyleneimine)111-49-9C₆H₁₃N99.17>99%
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OS78.13Anhydrous, >99.8%
Hydrochloric Acid (HCl)7647-01-0HCl36.462 M Aqueous Solution
Deionized Water7732-18-5H₂O18.02High Purity
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Granular
Equipment
  • Three-neck round-bottom flask with reflux condenser, thermometer, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • pH meter or pH indicator strips

  • Rotary evaporator

Safety Precautions

All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Chloronicotinic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid dust formation and inhalation.[4][5][6]

  • Azepane: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • DMSO: Readily absorbed through the skin. Handle with care.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[7]

Handle all reagents and solvents in accordance with good industrial hygiene and safety procedures.[4][7] An emergency eyewash station and safety shower should be readily accessible.[7]

Step-by-Step Synthesis Procedure

workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization setup 1. Setup Flask under N₂ atmosphere reagents 2. Add Reagents 2-Chloronicotinic Acid DMSO setup->reagents addition 3. Add Azepane Dropwise at RT reagents->addition reaction 4. Heat Reaction 90-100°C for 8-12h addition->reaction cool 5. Cool to RT Quench with Water reaction->cool acidify 6. Acidify Adjust pH to ~4-5 with 2M HCl cool->acidify precipitate 7. Precipitate Stir in ice bath for 1h acidify->precipitate filter 8. Filter & Wash Collect solid, wash with cold water precipitate->filter recrystallize 9. Recrystallize From Ethanol/Water mixture filter->recrystallize dry 10. Dry Product Under vacuum recrystallize->dry characterize 11. Characterize NMR, MS, MP dry->characterize

Figure 2: Experimental Synthesis Workflow
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, thermometer, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Addition: To the flask, add 2-chloronicotinic acid (5.0 g, 31.7 mmol) and anhydrous dimethyl sulfoxide (DMSO) (50 mL). Stir the mixture to form a suspension.

  • Nucleophile Addition: Slowly add azepane (9.4 g, 11.0 mL, 95.1 mmol, 3.0 equivalents) to the stirring suspension at room temperature. The addition should be done dropwise over 10-15 minutes. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to 90-100 °C using a heating mantle. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in Dichloromethane). The reaction is typically complete within 8-12 hours.

  • Work-up - Quenching: Once the reaction is complete (disappearance of the 2-chloronicotinic acid spot by TLC), allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 200 mL of deionized water.

  • Work-up - Precipitation: While stirring vigorously, slowly add 2 M hydrochloric acid to the aqueous mixture. Monitor the pH. A precipitate will begin to form. Continue adding acid until the pH of the solution is approximately 4-5. The product is zwitterionic and has minimal solubility around its isoelectric point.

  • Work-up - Isolation: Cool the suspension in an ice bath for 1 hour to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove residual DMSO and salts.

Purification Protocol
  • Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture (e.g., start with 80:20 ratio) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.

Product Characterization and Validation

To validate the successful synthesis and purity of 2-(azepan-1-yl)nicotinic acid, the following analytical techniques are recommended.

PropertyExpected Result
Appearance White to off-white solid
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol [8][9]
Yield 75-85% (typical)
Melting Point Report a sharp melting range
¹H NMR (400 MHz, DMSO-d₆) Expect signals for pyridine ring protons (~6.5-8.0 ppm), azepane protons (~1.5-3.5 ppm), and a broad signal for the carboxylic acid proton (>10 ppm).
¹³C NMR (100 MHz, DMSO-d₆) Expect signals for aromatic carbons (~110-160 ppm), carbonyl carbon (~170 ppm), and aliphatic carbons of the azepane ring (~25-55 ppm).
Mass Spectrometry (ESI+) m/z = 221.13 [M+H]⁺

The structures of intermediates and the final product can be confirmed by mass spectrometry.[1][2]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficient temperature; inactive reagents.Ensure reaction temperature reaches 90-100 °C. Use fresh, anhydrous reagents and solvent.
Low Yield Incomplete reaction; product loss during work-up.Increase reaction time. Ensure pH for precipitation is optimal (~4-5). Avoid using excessive solvent for recrystallization.
Impure Product Incomplete reaction; inefficient purification.Ensure the reaction goes to completion via TLC. Perform a second recrystallization or consider column chromatography for purification.[10]

References

Mastering the Purification of 2-Azepan-1-YL-nicotinic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of purification methodologies for 2-Azepan-1-YL-nicotinic acid, a pivotal heterocyclic building block in contemporary drug discovery and development. Recognizing the critical impact of purity on downstream applications, this document moves beyond generic protocols to offer a scientifically grounded framework for selecting and optimizing purification strategies. We delve into the mechanistic underpinnings of recrystallization, acid-base extraction, and column chromatography, tailored to the unique physicochemical properties of the target molecule. Furthermore, this guide establishes a robust protocol for purity verification using High-Performance Liquid Chromatography (HPLC), ensuring the production of highly pure material suitable for the most sensitive research and development pipelines.

Introduction: The Imperative of Purity for this compound

This compound, with its characteristic substituted pyridine core, is a compound of significant interest in medicinal chemistry. Its structural motifs are frequently incorporated into novel therapeutic agents. The presence of impurities, even in trace amounts, can drastically alter biological activity, lead to misleading structure-activity relationship (SAR) data, and introduce unforeseen toxicity. Therefore, the isolation of this compound in a highly purified form is not merely a procedural step but a foundational requirement for reliable and reproducible scientific outcomes.

This guide is designed to empower researchers, chemists, and process development scientists with the knowledge to rationally design and execute effective purification protocols for this compound and its analogs.

Physicochemical Profile and Impurity Landscape

A thorough understanding of the target molecule's properties is paramount for developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
IUPAC Name 2-(azepan-1-yl)pyridine-3-carboxylic acidPubChem
Molecular Formula C₁₂H₁₆N₂O₂PubChem
Molecular Weight 220.27 g/mol PubChem
Appearance Expected to be a solidInferred
pKa Estimated 4-5 (carboxylic acid), 2-3 (pyridine nitrogen)Inferred from analogous structures
Anticipated Impurities

The nature and profile of impurities are intrinsically linked to the synthetic route employed. Common synthetic pathways to analogous 2-aminonicotinic acids often start from 2-chloronicotinic acid and the corresponding amine.[2] Potential impurities may include:

  • Unreacted Starting Materials: Residual 2-chloronicotinic acid and azepane.

  • Byproducts of Side Reactions: Such as dimerization or incomplete reaction products.

  • Reagents and Solvents: Residual coupling agents, bases, and solvents used in the synthesis.

Purification Methodologies: A Multi-pronged Approach

No single purification technique is universally optimal. The choice of method, or a combination thereof, will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Acid-Base Extraction: Exploiting Amphoteric Nature

The presence of both a carboxylic acid and a basic pyridine ring in this compound makes it an ideal candidate for purification via acid-base extraction. This technique is particularly effective for removing neutral organic impurities.

Protocol 1: Acid-Base Extraction

Objective: To separate this compound from neutral and basic/acidic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add 1 M NaHCO₃ solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will partition into the aqueous layer. Drain the aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the product. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2-3), as confirmed by pH paper. The protonated this compound should precipitate out of the solution.

  • Isolation: If a solid precipitates, collect it by vacuum filtration. If the product oils out or does not precipitate, extract the aqueous solution with several portions of a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts from the previous step, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the purified product.

Causality Behind Choices:

  • Sodium Bicarbonate: A weak base is used to selectively deprotonate the carboxylic acid without significantly affecting the basicity of the pyridine nitrogen, thus ensuring its transfer into the aqueous phase.

  • Ice Bath during Acidification: The precipitation or extraction is often more efficient at lower temperatures, which can increase the recovery of the purified solid.

Diagram 1: Workflow for Acid-Base Extraction

A Crude Product in Organic Solvent B Add 1M NaHCO3 (Aqueous) A->B C Separate Layers B->C D Aqueous Layer (Product as Salt) C->D Collect E Organic Layer (Neutral Impurities) C->E Discard/Analyze F Acidify with 1M HCl D->F G Precipitate/Extract Product F->G H Isolate Pure Product G->H A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

References

Application Notes and Protocols: A Comprehensive In Vitro Evaluation of the Anti-inflammatory Activity of 2-Azepan-1-YL-nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The discovery of novel anti-inflammatory agents is a critical pursuit in drug development. This document provides a comprehensive suite of in vitro assays to characterize the anti-inflammatory potential of the novel compound, 2-Azepan-1-YL-nicotinic acid. As a derivative of nicotinic acid, which has demonstrated anti-inflammatory properties, there is a strong rationale for investigating this compound's activity.[1][2][3]

These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's effects on key inflammatory pathways. The assays detailed herein will enable the elucidation of its mechanism of action, from broad effects on cytokine production to specific interactions with key enzymes and signaling pathways.

Experimental Strategy: A Multi-faceted Approach

A tiered approach is recommended to comprehensively assess the anti-inflammatory profile of this compound. This begins with broad screening assays to detect anti-inflammatory effects, followed by more specific assays to pinpoint the mechanism of action.

G cluster_0 cluster_1 cluster_2 A Tier 1: Primary Screening (Broad Anti-Inflammatory Effects) B Tier 2: Mechanistic Assays (Target Identification) A->B If positive A1 LPS-Induced Cytokine Release A->A1 A2 Cell Viability Assay A->A2 C Tier 3: Cellular Function Assays (Physiological Relevance) B->C Based on findings B1 COX-1/COX-2 Inhibition B->B1 B2 NF-κB Activation B->B2 B3 5-LOX/LTB4 Production B->B3 C1 Neutrophil Chemotaxis C->C1 C2 Mast Cell Degranulation C->C2

Caption: A tiered workflow for evaluating the anti-inflammatory activity of a novel compound.

Part 1: Primary Screening - Assessing General Anti-inflammatory Effects

The initial screening aims to determine if this compound possesses broad anti-inflammatory activity by measuring its effect on the production of key pro-inflammatory cytokines. A concurrent cell viability assay is crucial to ensure that observed effects are not due to cytotoxicity.

LPS-Induced Pro-inflammatory Cytokine Production in Monocytes

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of monocytes and macrophages, leading to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4][5][6] This assay measures the ability of this compound to inhibit this response.

Cell Line: Human monocytic cell line (THP-1) or freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).[4][7]

Protocol:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[5]

  • Cell Seeding: Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[4]

  • Incubation: Incubate the plate for 4-24 hours. The optimal time should be determined for each cytokine (e.g., 4 hours for TNF-α, 24 hours for IL-6).[4]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation:

Compound ConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)Cell Viability (%)
Vehicle Control100
0.1 µM
1 µM
10 µM
100 µM
Positive Control (e.g., Dexamethasone)
Cell Viability Assay

Principle: To ensure that the inhibition of cytokine production is not a result of cytotoxicity, a cell viability assay (e.g., MTT or PrestoBlue) should be performed in parallel.

Protocol:

  • Follow steps 1-3 from the cytokine production protocol.

  • Incubate for the same duration as the primary assay.

  • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine cell viability.

Part 2: Mechanistic Assays - Unraveling the Mode of Action

If this compound shows significant inhibition of cytokine production, the next step is to investigate its potential molecular targets.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Principle: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[8] This cell-free enzymatic assay determines if the compound directly inhibits COX-1 and/or COX-2 activity.[9][10]

Protocol:

  • Utilize a commercial COX inhibitor screening kit (fluorometric or colorimetric).[9][11][12]

  • Prepare serial dilutions of this compound.

  • Add the compound, assay buffer, and purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence or absorbance over time to determine the rate of prostaglandin production.

  • Calculate the percentage of inhibition and the IC50 value. Include selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors as positive controls.[12][13]

Data Presentation:

Compound Concentration% Inhibition of COX-1% Inhibition of COX-2
0.1 µM
1 µM
10 µM
100 µM
IC50
NF-κB Signaling Pathway Analysis

Principle: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes.[14] Its activation involves the phosphorylation and degradation of its inhibitor, IκBα. We will assess the effect of the compound on this pathway through a reporter assay and by measuring IκBα phosphorylation.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylates pIkB p-IκBα IkB_NFkB->pIkB NFkB NF-κB pIkB->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes LPS LPS Receptor TLR4 LPS->Receptor Receptor->IKK Activates Compound 2-Azepan-1-YL- nicotinic acid Compound->IKK Inhibits?

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Principle: This assay uses a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[15][16] Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture: Use a commercially available NF-κB reporter cell line (e.g., HEK293-NF-κB-luc).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator such as TNF-α (10 ng/mL) or PMA.[16][17]

  • Incubation: Incubate for 6-24 hours.[17]

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the kit manufacturer's protocol.[18][19]

Principle: A key step in NF-κB activation is the phosphorylation of IκBα at Ser32 and Ser36 by the IKK complex, which targets it for degradation.[14][20] Western blotting can be used to detect the levels of phosphorylated IκBα (p-IκBα).

Protocol:

  • Cell Culture and Treatment: Seed THP-1 or a similar cell line in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with LPS (100 ng/mL) for a short period (e.g., 15-30 minutes).[20]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14][20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for p-IκBα (Ser32/36).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

  • Stripping and Re-probing: Strip the membrane and re-probe for total IκBα and a loading control (e.g., GAPDH or β-actin) to normalize the data.[20][21]

Part 3: Cellular Function Assays - Exploring Physiological Relevance

These assays investigate the compound's effects on key inflammatory cell functions.

Neutrophil Chemotaxis Assay

Principle: Neutrophil migration to sites of inflammation is a critical event in the inflammatory response. This assay measures the ability of the compound to inhibit neutrophil chemotaxis towards a chemoattractant like Interleukin-8 (IL-8) or leukotriene B4 (LTB4).[22][23]

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from the fresh blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[22][24]

  • Boyden Chamber Assay:

    • Place a permeable membrane (e.g., 3-5 µm pore size) in a Boyden chamber or Transwell insert.[24][25]

    • Add the chemoattractant (e.g., IL-8) and different concentrations of this compound to the lower chamber.

    • Add the isolated neutrophils to the upper chamber.

    • Incubate for 1-2 hours at 37°C.

  • Quantification of Migration: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye like Calcein-AM.[25]

Mast Cell Degranulation Assay

Principle: Mast cell degranulation releases histamine and other inflammatory mediators.[26][27] This assay measures the release of β-hexosaminidase, an enzyme co-released with histamine, as an indicator of degranulation.[26][28]

Protocol:

  • Cell Culture: Use a rat basophilic leukemia cell line (RBL-2H3) or a human mast cell line (e.g., LAD2).[26][29]

  • Sensitization (for IgE-mediated degranulation): Sensitize the cells with anti-DNP IgE overnight.

  • Compound Treatment: Wash the cells and pre-incubate with various concentrations of the compound for 30 minutes.

  • Stimulation: Induce degranulation with an appropriate stimulus (e.g., DNP-HSA for IgE-sensitized cells, or a calcium ionophore like A23187).[26]

  • Quantification of β-hexosaminidase Release:

    • Collect the supernatant and lyse the remaining cells to measure the total β-hexosaminidase content.

    • Measure the enzyme activity in both the supernatant and the cell lysate by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance.[28]

    • Calculate the percentage of degranulation.

Safety and Handling

As this compound is a novel compound, its toxicological properties are unknown. Standard laboratory safety precautions should be followed. A Safety Data Sheet (SDS) should be consulted if available.[30] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a chemical fume hood.

References

Application Note: A Multi-Assay Strategy for Characterizing the Efficacy of 2-Azepan-1-YL-nicotinic acid using Cell-Based Models

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid (Niacin) is a well-established therapeutic agent used to treat dyslipidemia.[1][2][3] Its primary pharmacological effects are mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂), which is highly expressed in adipocytes and various immune cells.[2] GPR109A is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade in adipocytes inhibits lipolysis, reducing the release of free fatty acids into circulation.[1][4] In immune cells, GPR109A activation exerts anti-inflammatory effects.[5][6][7]

This application note presents a comprehensive suite of cell-based assays to characterize the efficacy and mechanism of action of "2-Azepan-1-YL-nicotinic acid," a novel analogue of nicotinic acid. The described protocols are designed to confirm its activity as a GPR109A agonist by assessing its effects on primary signal transduction, downstream functional pathways, and key physiological responses.

The proposed workflow will enable researchers to:

  • Quantify the potency of the compound in activating the GPR109A receptor.

  • Confirm the engagement of canonical Gαi signaling pathways.

  • Evaluate its functional efficacy in relevant anti-inflammatory and metabolic models.

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane GPR109A GPR109A (HCA₂) Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Converts Compound 2-Azepan-1-YL- nicotinic acid Compound->GPR109A Agonist Binding Gi->AC Inhibits PKA ↓ PKA Activity cAMP->PKA ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Lipolysis, ↓ Inflammation) PKA->Response cAMP_Assay_Workflow A Seed GPR109A-expressing cells (e.g., CHO-K1) in 96-well plates B Pre-incubate with serial dilutions of Test Compound A->B C Stimulate with Forskolin to induce cAMP production B->C D Lyse cells and add cAMP detection reagents C->D E Measure signal (Luminescence/Fluorescence) D->E F Generate Dose-Response Curve & Calculate EC₅₀ E->F TNFa_Assay_Workflow A Differentiate THP-1 monocytes into macrophages using PMA B Pre-treat macrophages with serial dilutions of Test Compound A->B C Stimulate with LPS (1 µg/mL) to induce inflammation B->C D Incubate for 4-24 hours C->D E Collect supernatant D->E F Quantify TNF-α concentration using ELISA or AlphaLISA E->F G Calculate % Inhibition and determine IC₅₀ F->G

References

Application Note & Protocol: A Framework for Investigating the Pharmacokinetics of 2-Azepan-1-YL-nicotinic acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of a drug candidate's pharmacokinetic (PK) profile is a cornerstone of preclinical development, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This document offers a detailed guide for researchers, scientists, and drug development professionals on designing and executing a robust pharmacokinetic study of "2-Azepan-1-YL-nicotinic acid" in animal models. By integrating established methodologies with expert insights, this guide aims to ensure the generation of high-quality, reproducible data essential for informed decision-making in the drug development pipeline. The protocols herein are grounded in regulatory expectations and scientific best practices.[4][5]

Introduction: The Imperative of Pharmacokinetic Profiling

Pharmacokinetic (PK) studies are fundamental to understanding what the body does to a drug.[6] They form the bridge between in vitro activity and in vivo efficacy and safety, helping to determine optimal dosing regimens, predict potential drug-drug interactions, and assess the overall viability of a new chemical entity (NCE).[3][7] For this compound, a nicotinic acid derivative, understanding its systemic exposure over time is paramount. Nicotinic acid itself has a complex pharmacokinetic profile, characterized by rapid and extensive first-pass metabolism.[8][9] Therefore, a meticulously designed study is required to elucidate the specific ADME properties of this analog.

This guide will provide a comprehensive framework, from the strategic selection of animal models to the intricacies of bioanalytical method validation and data interpretation, ensuring a scientifically sound investigation.

Strategic Experimental Design

A well-conceived experimental design is the bedrock of any successful pharmacokinetic study. It involves a series of interdependent decisions that collectively ensure the study objectives are met with the highest degree of scientific rigor.

Rationale for Animal Model Selection

The choice of animal model is a critical determinant of the translational relevance of preclinical PK data.[7] Rodents, particularly rats and mice, are frequently employed in early-stage PK studies due to their well-characterized physiology, cost-effectiveness, and the availability of established experimental procedures.[1][10]

  • Primary Model: Sprague-Dawley Rat: The Sprague-Dawley rat is an outbred strain widely used in toxicology and pharmacology. Its larger size compared to mice facilitates serial blood sampling, allowing for the construction of a complete PK profile from a single animal, which reduces inter-animal variability.[11]

  • Secondary Model (Optional): C57BL/6 Mouse: If higher throughput or genetically modified models are required, the C57BL/6 mouse is a suitable choice.[12] However, due to their smaller blood volume, composite or sparse sampling designs are often necessary.[13]

The selection should also consider any known species-specific differences in drug metabolism relevant to nicotinic acid and its derivatives.[14]

Dose Formulation and Administration Route

The formulation and route of administration should align with the intended clinical application of this compound.

  • Intravenous (IV) Administration: An IV bolus dose is essential to determine fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) in the absence of absorption limitations. The compound should be dissolved in a suitable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO or Solutol® HS 15) to ensure complete dissolution and prevent precipitation in the bloodstream.[15]

  • Oral (PO) Administration: To assess oral bioavailability (F), the compound is typically administered via oral gavage. The formulation can be a solution or suspension in a vehicle like 0.5% methylcellulose in water.

A preliminary dose-range finding study is recommended to establish appropriate dose levels that provide measurable plasma concentrations without inducing overt toxicity.[6]

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating quality control measures and adhering to best practices.

Animal Handling and Dosing Protocol
  • Acclimatization: Allow animals to acclimate to the facility for at least 3-5 days prior to the study.[6]

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing to minimize variability in gastrointestinal absorption, with water provided ad libitum.

  • Pre-dose Weight: Record the body weight of each animal on the day of dosing to ensure accurate dose calculation.

  • Dosing:

    • IV Administration: Administer the formulated drug via a lateral tail vein. The injection volume should be appropriate for the species (e.g., 1-5 mL/kg for rats).

    • PO Administration: Administer the formulation using a gavage needle of appropriate size for the animal. The volume should be controlled (e.g., 5-10 mL/kg for rats).

Blood Sample Collection Protocol

Serial blood sampling is crucial for accurately defining the plasma concentration-time curve.[16]

Materials:

  • Microcentrifuge tubes pre-coated with an appropriate anticoagulant (e.g., K2-EDTA).

  • Capillary tubes or syringes with appropriate gauge needles.

  • Anesthetic (if required and justified).

Procedure (Rat Model - Saphenous Vein):

  • Restraint: Place the rat in a suitable restraint device.

  • Site Preparation: Gently warm the leg to promote vasodilation. Shave the area over the saphenous vein and wipe with 70% ethanol.

  • Puncture: Puncture the saphenous vein with a 25-gauge needle.[17]

  • Collection: Collect approximately 100-200 µL of blood into a pre-labeled, anticoagulant-coated microcentrifuge tube at each time point.[13]

  • Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

  • Time Points: A typical sampling schedule for a small molecule might be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Immediately after collection, gently invert the tubes to mix with the anticoagulant. Place the tubes on ice.

Plasma Preparation and Storage Protocol
  • Centrifugation: Centrifuge the blood samples at 2,000-3,000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) into clean, pre-labeled cryovials.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: UPLC-MS/MS Quantification

A validated bioanalytical method is mandatory for the reliable quantification of this compound in plasma.[4][18] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[19][20][21][22][23]

Method Development and Validation Protocol

The method must be validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][5]

Validation Parameters:

  • Selectivity and Specificity: Ensure no interference from endogenous plasma components at the retention time of the analyte and internal standard (IS).

  • Calibration Curve: Establish a linear range covering the expected plasma concentrations. A minimum of six non-zero standards should be used.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the analyte from the plasma matrix.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Sample Analysis Protocol
  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and quality control (QC) samples on ice. b. To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a 96-well plate for injection into the UPLC-MS/MS system.

  • UPLC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is typically suitable.[19]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize parent and product ion transitions for both the analyte and the IS.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®.[24]

Key Pharmacokinetic Parameters
Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents total drug exposure over the measured time interval.
AUC(0-inf) Area under the plasma concentration-time curve extrapolated to infinityRepresents total drug exposure after a single dose.
Elimination half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) BioavailabilityThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Example Data Presentation

(Note: The following data are for illustrative purposes only)

Parameter IV (1 mg/kg) PO (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC(0-inf) (ng*h/mL)250012500
t½ (h)2.52.7
CL (L/h/kg)0.4-
Vd (L/kg)1.4-
F (%) -50%

Visualizations: Workflows and Pathways

Visual representations are invaluable for comprehending complex experimental processes.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Phase A Animal Acclimatization B Dose Formulation A->B C Animal Dosing (IV & PO) B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Sample Storage (-80°C) E->F G Sample Preparation (PPT) F->G H UPLC-MS/MS Analysis G->H I Data Acquisition H->I J PK Parameter Calculation (NCA) I->J K Reporting J->K

Caption: High-level workflow for a preclinical pharmacokinetic study.

Data_Logic cluster_parameters Key PK Parameters conc_time Plasma Concentration vs. Time Data nca Non-Compartmental Analysis (NCA) conc_time->nca cmax Cmax, Tmax nca->cmax auc AUC nca->auc cl_vd CL, Vd, t½ nca->cl_vd F Bioavailability (F%) auc->F

Caption: Logical flow from raw data to key pharmacokinetic parameters.

Conclusion

This application note provides a detailed, scientifically grounded framework for conducting pharmacokinetic studies of this compound in animal models. By adhering to these protocols, researchers can generate reliable and reproducible data that are crucial for advancing a drug candidate through the development process. The emphasis on robust experimental design, validated bioanalytical methods, and systematic data analysis ensures the integrity of the findings and their utility in regulatory submissions.

References

Application Notes & Protocols: Characterizing 2-Azepan-1-YL-nicotinic acid for Nicotinic Acetylcholine Receptor (nAChR) Subtype Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for nAChR Subtype-Selective Ligands

Nicotinic acetylcholine receptors (nAChRs) are a diverse class of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric receptors are assembled from a variety of subunits (α2–α10 and β2–β4), giving rise to a wide array of receptor subtypes with distinct pharmacological and physiological profiles.[2][3] The most abundant subtypes in the central nervous system (CNS) are the heteromeric α4β2 and homomeric α7 nAChRs, which are implicated in cognitive functions, addiction, and neurodegenerative diseases.[2][4]

The structural diversity of nAChRs presents a significant challenge and a compelling opportunity for neuropharmacology and drug development. To dissect the specific roles of each receptor subtype in complex neurological processes, researchers require highly selective pharmacological tools—ligands that can preferentially bind to and modulate the activity of a single nAChR subtype.[5] Such tools are invaluable for validating nAChR subtypes as therapeutic targets and for developing novel treatments with improved efficacy and reduced side effects.[1][6]

This guide focuses on 2-Azepan-1-YL-nicotinic acid (also known as 2-(azepan-1-yl)pyridine-3-carboxylic acid) as a representative molecular scaffold for investigating nAChR subtypes. While specific pharmacological data for this exact compound on nAChR subtypes is not extensively documented in publicly available literature, its structure as a nicotinic acid derivative places it within a class of compounds relevant to nAChR research. For instance, compounds with an azepane moiety have been developed as nAChR agonists.[7][8]

These application notes provide a comprehensive framework and detailed protocols for the systematic characterization of novel compounds like this compound, enabling researchers to determine their binding affinity, functional activity, and subtype selectivity at various nAChRs.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 2-(azepan-1-yl)pyridine-3-carboxylic acidPubChem[9]
PubChem CID 1441085PubChem[9]
Molecular Formula C₁₂H₁₆N₂O₂PubChem[9]
Molecular Weight 220.27 g/mol PubChem[9]
CAS Number 571913-22-9PubChem[9]

Foundational Protocols for nAChR Ligand Characterization

The primary goal is to build a pharmacological profile of the test compound. This involves determining two key parameters:

  • Binding Affinity (Kᵢ): A measure of how tightly the ligand binds to the receptor.

  • Functional Efficacy (EC₅₀ / IC₅₀ and Eₘₐₓ): A measure of the ligand's ability to activate (agonist), block (antagonist), or otherwise modulate receptor function upon binding.

The following protocols are industry-standard methods for obtaining this critical data.

Protocol 2.1: In Vitro Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a high-affinity radioligand for binding to a specific nAChR subtype.

Causality and Experimental Rationale:

  • Choice of Radioligand: A radioligand with high affinity and known selectivity for the target nAChR subtype (e.g., [³H]Epibatidine or [³H]Cytisine for α4β2* nAChRs) is crucial for generating a robust signal-to-noise ratio.[10]

  • Source of Receptors: Membranes from cell lines (e.g., HEK293, CHO) stably expressing a single nAChR subtype provide a clean system to assess subtype selectivity without confounding interactions from other receptors.

  • Non-Specific Binding: Defining non-specific binding with a high concentration of a known, non-radioactive ligand (e.g., nicotine) is essential for isolating the specific binding of the radioligand to the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells stably expressing the nAChR subtype of interest (e.g., human α4β2).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup (96-well plate format, in triplicate):

    • Total Binding Wells: Add 50 µL binding buffer, 50 µL radioligand (e.g., 1 nM [³H]Epibatidine), and 100 µL membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM Nicotine), 50 µL radioligand, and 100 µL membrane suspension.

    • Competition Wells: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL radioligand, and 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Filtration:

    • Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Workflow Visualization:

G prep 1. Prepare Membranes (HEK cells expressing nAChR subtype) setup 2. Set up 96-well Plate (Total, NSB, Competition) prep->setup Add membranes incubate 3. Incubate (Reach Equilibrium) setup->incubate filter 4. Harvest & Filter (Separate Bound/Unbound) incubate->filter count 5. Scintillation Counting (Quantify Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 -> Ki) count->analyze Generate CPM data

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol 2.2: Functional Characterization via Two-Electrode Voltage Clamp (TEVC)

TEVC on Xenopus laevis oocytes expressing specific nAChR subtypes is a robust method to determine whether a compound is an agonist, antagonist, or allosteric modulator and to quantify its potency and efficacy.[11]

Causality and Experimental Rationale:

  • Xenopus Oocytes: These large, resilient cells are an efficient and reliable system for heterologously expressing ion channels. They have low levels of endogenous receptors, providing a clean background for functional studies.

  • Voltage Clamp: This electrophysiological technique allows the direct measurement of ion flow (current) through the channel in response to ligand application while holding the cell membrane potential constant. This provides a direct, real-time readout of receptor function.

  • Agonist vs. Antagonist Protocols: By applying the test compound alone, one can determine if it activates the receptor (agonist activity). By co-applying it with a known agonist like acetylcholine (ACh), one can determine if it inhibits the receptor's response (antagonist activity).

Step-by-Step Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes using collagenase treatment.

    • Inject oocytes with cRNAs encoding the desired nAChR α and β subunits (e.g., α4 and β2) at a specific ratio.

    • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording Setup:

    • Place a single oocyte in a recording chamber continuously perfused with recording buffer (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection), filled with 3M KCl.

    • Clamp the membrane potential at a holding potential of -50 to -70 mV.

  • Agonist Mode Protocol:

    • Establish a stable baseline current.

    • Apply increasing concentrations of this compound to the oocyte via the perfusion system.

    • Record the peak inward current elicited at each concentration.

    • Wash thoroughly with buffer between applications until the current returns to baseline.

  • Antagonist Mode Protocol:

    • Determine the EC₅₀ concentration of a standard agonist (e.g., ACh) for the expressed receptor.

    • Apply the agonist at its EC₅₀ concentration to obtain a control response.

    • Pre-incubate the oocyte with increasing concentrations of this compound for 1-2 minutes.

    • In the continued presence of the test compound, co-apply the agonist (at its EC₅₀) and record the peak inward current.

    • Calculate the percentage of inhibition relative to the control response.

  • Data Analysis:

    • Agonist: Plot the peak current response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect, compared to a full agonist like ACh).

    • Antagonist: Plot the percent inhibition against the log concentration of the test compound. Fit the data to determine the IC₅₀ (concentration for 50% inhibition).

Workflow Visualization:

G prep 1. Inject Oocytes (with nAChR subunit cRNA) express 2. Incubate & Express (2-7 days) prep->express setup 3. Set up TEVC (Clamp oocyte at -70mV) express->setup Select healthy oocyte agonist 4a. Agonist Test (Apply compound alone) setup->agonist antagonist 4b. Antagonist Test (Pre-incubate, then co-apply with ACh) setup->antagonist analyze 5. Data Analysis (Generate EC50 / IC50 curves) agonist->analyze Measure current activation antagonist->analyze Measure current inhibition

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) Assay.

In Vivo Characterization: A Preliminary Outlook

Should in vitro data reveal potent and selective activity, the next logical step is to assess the compound's effects in a living organism. The choice of assay depends on the nAChR subtype targeted and its known physiological roles. For example, α4β2* nAChRs are heavily implicated in nicotine's reinforcing and antinociceptive effects.

Protocol 3.1: Mouse Hot Plate Test for Analgesia (Example)

This protocol assesses the potential analgesic (pain-relieving) effects of a compound, a common functional output for α4β2 nAChR agonists.

Causality and Experimental Rationale:

  • Nociceptive Endpoint: The hot plate test measures the latency to a pain response (licking a paw, jumping). An increase in this latency indicates an analgesic effect.

  • Dose-Response: Testing multiple doses is critical to identify a therapeutic window and potential toxic effects at higher concentrations.

  • Controls: A vehicle control group is essential to ensure that the observed effects are due to the compound itself and not the injection or solvent. A positive control (e.g., nicotine) validates the assay's sensitivity.

Step-by-Step Methodology:

  • Acclimation: Acclimate male C57BL/6 mice to the testing room and handling for several days prior to the experiment.

  • Baseline Measurement: Place each mouse on the hot plate apparatus (maintained at a constant temperature, e.g., 55°C) and record the baseline latency to respond (paw lick or jump). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Compound Administration:

    • Randomly assign mice to treatment groups (e.g., vehicle, this compound at 0.1, 1.0, 10 mg/kg, and a positive control).

    • Administer the compound via a chosen route (e.g., intraperitoneal injection, i.p.).

  • Post-Treatment Testing: At a predetermined time point post-injection (e.g., 15 minutes), place each mouse back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal: %MPE = [(Test Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] * 100

    • Compare the %MPE between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

References

Application Note: High-Throughput Screening of "2-Azepan-1-YL-nicotinic acid" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Discovering Novel Modulators of the HCA₂ Receptor

Introduction

The nicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2][3] Its derivatives have been explored for a wide range of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[2][4][5] The "2-Azepan-1-YL-nicotinic acid" core represents a novel chemical scaffold that offers a unique three-dimensional structure for probing biological targets. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[6]

This application note provides a comprehensive framework for establishing a robust HTS campaign to identify and characterize derivatives of "this compound" that modulate a therapeutically relevant target. Given that nicotinic acid is the endogenous ligand for the Hydroxycarboxylic Acid Receptor 2 (HCA₂, also known as GPR109A), a Gi-coupled GPCR involved in metabolic and inflammatory diseases, this guide will focus on discovering modulators of HCA₂.[5][7][8][9][10]

We will detail a complete screening funnel, from primary assay development using a homogeneous proximity-based technology to secondary and confirmatory assays for hit validation and characterization. The protocols and principles outlined here are designed to be adaptable and serve as a guide for researchers in academic, non-profit, and industrial laboratories.[11][12]

The High-Throughput Screening Funnel Strategy

A successful HTS campaign is structured as a multi-stage funnel designed to efficiently identify true hits from a large library of compounds while minimizing false positives and negatives.[13] This systematic process ensures that resources are focused on the most promising candidates.

HTS_Funnel cluster_0 Screening Cascade Compound_Library Compound Library (~100,000s of 'this compound' derivatives) Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) AlphaLISA Competition Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (Z-score > 3, >50% Inhibition) Primary_Screen->Hit_Identification ~0.5-2% Hit Rate Hit_Confirmation Hit Confirmation & Triage (Fresh Compound Re-test) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Potency Determination) Hit_Confirmation->Dose_Response Secondary_Assay Secondary / Orthogonal Assay (e.g., cAMP Measurement) Dose_Response->Secondary_Assay Lead_Series Validated Hits → Lead Series Secondary_Assay->Lead_Series

Caption: The HTS funnel for identifying HCA₂ modulators.

Primary Assay: Competitive Binding via AlphaLISA

For the primary screen, a homogeneous, no-wash assay is ideal for automation and speed.[14][15] The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®) is a bead-based technology that is highly sensitive and robust for HTS.[16][17][18] We will develop a competitive binding assay where library compounds compete with a known, biotinylated HCA₂ ligand (tracer) for binding to the receptor.

Assay Principle:

  • HCA₂ Receptor: Expressed in a stable cell line or as a purified membrane preparation, tagged with an epitope (e.g., 6x-His).

  • Acceptor Beads: Coated with an antibody recognizing the receptor's tag (e.g., Anti-6x-His).

  • Donor Beads: Streptavidin-coated beads that bind to a biotinylated HCA₂ tracer ligand.

  • Signal Generation: When the tracer binds to the receptor, the Donor and Acceptor beads are brought into close proximity (~200 nm). Laser excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at ~615 nm.[15][17][19]

  • Competition: An active compound from the library will bind to the HCA₂ receptor, displacing the biotinylated tracer. This prevents the beads from coming into proximity, resulting in a decrease in the AlphaLISA signal.

AlphaLISA_Principle cluster_0 No Inhibitor (High Signal) cluster_1 Inhibitor Present (Low Signal) Donor_A Donor Bead Tracer_A Biotin-Tracer Donor_A->Tracer_A Streptavidin-Biotin Acceptor_A Acceptor Bead Signal_A ~200nm Proximity Energy Transfer → Light (615nm) Receptor_A His-HCA₂ Receptor_A->Acceptor_A His-Tag/Ab Tracer_A->Receptor_A Binding Donor_B Donor Bead Tracer_B Biotin-Tracer Donor_B->Tracer_B Streptavidin-Biotin Acceptor_B Acceptor Bead Signal_B >200nm Apart No Signal Receptor_B His-HCA₂ Receptor_B->Acceptor_B His-Tag/Ab Inhibitor Library Compound Inhibitor->Receptor_B Competitive Binding

Caption: Principle of the competitive AlphaLISA assay.

Protocol 1: Primary HTS of "this compound" Derivatives

This protocol is designed for a 384-well plate format, a standard for HTS campaigns.[6]

1. Reagent Preparation:

  • Assay Buffer: 25 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • HCA₂ Receptor Membranes: Thaw purified membranes expressing His-tagged HCA₂ on ice and dilute to a pre-determined optimal concentration (e.g., 5 µg/mL) in Assay Buffer.

  • Biotinylated Tracer: Dilute to a concentration equal to its Kd value for the receptor in Assay Buffer.

  • Acceptor Beads: Dilute Anti-6x-His Acceptor beads to 20 µg/mL in Assay Buffer.

  • Donor Beads: Dilute Streptavidin Donor beads to 20 µg/mL in Assay Buffer. Note: Donor beads are light-sensitive; conduct this step under subdued light.[15]

  • Controls:

    • Positive Control (Max Inhibition): A known HCA₂ antagonist at a high concentration (e.g., 100x IC₅₀).

    • Negative Control (No Inhibition): Assay Buffer with DMSO equivalent to the compound wells.

2. Assay Plate Layout:

A robust plate layout is critical for assessing data quality. Columns 1 and 2 are typically reserved for negative controls (DMSO) and columns 23 and 24 for positive controls.

Plate_Layout cluster_plate 384-Well Plate Layout col1 Col 1-2 Negative Control (DMSO) col_compounds Columns 3-22 Library Compounds (320 wells) col23 Col 23-24 Positive Control (Antagonist)

Caption: Standard 384-well plate map for primary HTS.

3. Automated HTS Workflow: All liquid handling steps should be performed using automated liquid handlers (e.g., non-contact dispensers) to ensure precision and throughput.

  • Compound Dispensing: Add 50 nL of library compounds (at 10 mM in DMSO) to wells in columns 3-22. Add 50 nL of DMSO to control wells (columns 1-2, 23-24).

  • Receptor/Tracer/Bead Mix: Prepare a master mix containing the HCA₂ receptor membranes, biotinylated tracer, and Anti-6x-His Acceptor beads. Dispense 10 µL of this mix into all wells.

  • Incubation 1: Incubate the plate for 60 minutes at room temperature, protected from light. This allows the compound to bind to the receptor.

  • Donor Bead Addition: Dispense 5 µL of the Streptavidin Donor bead solution to all wells.

  • Incubation 2: Incubate for an additional 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision®), exciting at 680 nm and measuring emission at 615 nm.

Data Analysis and Hit Identification

1. Quality Control (QC): The quality of each screening plate must be validated before analyzing compound data. The Z'-factor is the gold standard metric for this purpose, as it accounts for both the dynamic range of the assay and the variability of the controls.[20][21][22][23][24]

Z'-Factor Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay QualityInterpretation for HTS
> 0.5ExcellentA robust assay with clear separation of controls.[13][21][23]
0 to 0.5Acceptable/MarginalThe assay may be usable but requires optimization.[24]
< 0UnacceptableThe assay is not suitable for screening.[20]

2. Hit Selection:

  • Normalization: Raw data from each well is normalized to the plate controls. Percent inhibition is calculated as: % Inhibition = 100 * (1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ))

  • Hit Criteria: A compound is typically classified as a "hit" if it meets a predefined activity threshold. A common starting point is a percent inhibition greater than 50% or a Z-score > 3 (i.e., a signal more than three standard deviations from the mean of the negative controls).

Secondary and Confirmatory Assays

Primary hits must be subjected to a series of follow-up assays to confirm their activity, determine their potency, and rule out artifacts.[11]

1. Hit Confirmation: The first step is to re-test the primary hits from a fresh sample of the compound (if available) in the same primary assay to ensure the activity is reproducible.

2. Dose-Response Analysis (IC₅₀ Determination): Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency. The concentration at which a compound inhibits 50% of the tracer binding is its IC₅₀ value.

Protocol 2: Dose-Response IC₅₀ Determination
  • Compound Plating: Prepare a serial dilution plate of the hit compounds, typically starting at a high concentration (e.g., 100 µM) and performing a 1:3 dilution series.

  • Assay Execution: Perform the AlphaLISA assay as described in Protocol 1, dispensing the diluted compounds instead of the single-concentration library.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Compound IDPrimary Screen (% Inhibition)ConfirmedIC₅₀ (nM)
HTS-00185.2%Yes75
HTS-00262.1%Yes450
HTS-00355.8%No (Artifact)>10,000
HTS-00491.5%Yes22

3. Orthogonal Assays: To ensure the observed activity is due to interaction with the target and not an artifact of the assay technology (e.g., compound autofluorescence or bead aggregation), hits should be validated in an orthogonal assay that measures a different biological endpoint.[25] For a Gi-coupled GPCR like HCA₂, an excellent orthogonal assay is to measure the downstream inhibition of cyclic AMP (cAMP) production.[26][27]

This can be accomplished using various HTS-compatible technologies, such as TR-FRET or specific AlphaScreen® cAMP detection kits, which measure the change in intracellular cAMP levels following receptor activation by an agonist (like nicotinic acid) in the presence of the antagonist hit compound.[17]

Conclusion

This application note provides a detailed, field-proven strategy for the high-throughput screening of "this compound" derivatives against the HCA₂ receptor. By employing a robust primary assay like AlphaLISA, stringent QC metrics such as the Z'-factor, and a logical screening funnel that includes dose-response and orthogonal assays, researchers can efficiently identify and validate novel and potent modulators. This framework serves as a reliable starting point for initiating drug discovery campaigns targeting HCA₂ and can be adapted for other targets of interest.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Azepan-1-YL-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-Azepan-1-YL-nicotinic acid, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind the proposed solutions.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors related to the chosen synthetic route. The most common method for synthesizing this compound is a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and azepane.[1][2][3] However, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative.[4][5][6]

For SNAr Reactions:

  • Incomplete Reaction: The reaction may not be reaching completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[1]

  • Base Strength: The choice and stoichiometry of the base are critical. A weak base may not sufficiently deprotonate the azepane, leading to poor nucleophilicity. Stronger bases like sodium tert-butoxide or potassium carbonate are often employed.[1]

  • Solvent Effects: The solvent plays a significant role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the amine.[1]

For Buchwald-Hartwig Amination:

  • Catalyst Activity: The palladium catalyst and its corresponding ligand are the heart of this reaction. Ensure the catalyst is not deactivated. The use of bulky, electron-rich phosphine ligands can enhance reaction efficiency.[7][8]

  • Oxygen Sensitivity: Buchwald-Hartwig reactions are often sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Ligand Selection: The choice of ligand is crucial and can significantly impact the reaction outcome. Different ligands may be required for different substrates.[8]

Q2: What are the common impurities observed, and how can I minimize them?

The primary impurities often arise from side reactions or incomplete reactions.

  • Unreacted Starting Materials: The presence of 2-chloronicotinic acid or azepane indicates an incomplete reaction. Optimization of reaction conditions as described above should minimize these.

  • Hydrodehalogenation: In palladium-catalyzed reactions, a common side reaction is the reduction of the aryl halide, leading to the formation of nicotinic acid.[6] Careful selection of the catalyst, ligand, and base can help to suppress this side reaction.[8]

  • Formation of Di-substituted Products: In some cases, particularly with related syntheses, the formation of di-substituted products can occur.[6] Controlling the stoichiometry of the reactants is key to minimizing this.

Q3: My product is difficult to purify. What are the best practices for purification of this compound?

Purification can be challenging due to the amphoteric nature of the product (containing both a basic amine and an acidic carboxylic acid).

  • Acid-Base Extraction: An initial acid-base extraction can be a powerful purification step. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities. Then, make the aqueous layer basic (e.g., with NaOH) to precipitate the product, which can then be extracted back into an organic solvent.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed. However, the acidic nature of the product can lead to tailing. To mitigate this, consider adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase.[9]

  • Recrystallization: For obtaining a highly pure crystalline product, recrystallization is often the final step. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/heptane, to find the optimal conditions.[9] Slow cooling and seeding with a pure crystal can improve crystal formation.[9]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

Q1: What are the recommended starting materials for this synthesis?

The most common and commercially available starting materials are 2-chloronicotinic acid and azepane.[2][10][11] 2-Chloronicotinic acid is a versatile building block used in the synthesis of various pharmaceuticals and agrochemicals.[3][10][11]

Q2: What are the critical safety precautions to consider during this synthesis?

  • Handling of Reagents: Azepane is a cyclic amine and should be handled in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

  • Reaction Conditions: Some reactions may be run at elevated temperatures and pressures, requiring appropriate glassware and safety shields.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Q3: Can you provide a general experimental protocol for the SNAr synthesis?

The following is a general protocol and may require optimization for your specific setup.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) [1]

  • To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO), add azepane (1.2 eq) and a suitable base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Perform an aqueous workup, including extraction with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 2-Chloronicotinic Acid, Azepane2-Chloronicotinic Acid, Azepane
Catalyst NonePalladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand NonePhosphine-based (e.g., XPhos, SPhos)
Base K₂CO₃, Cs₂CO₃, NaOtBuNaOtBu, K₃PO₄, LiHMDS
Solvent DMSO, DMF, NMPToluene, Dioxane, THF
Temperature 80-120 °CRoom Temperature to 110 °C
Atmosphere Air or InertInert (Argon or Nitrogen)

Visualizations

Below are diagrams illustrating the key chemical transformation and a logical workflow for troubleshooting common synthesis issues.

SNAr_Mechanism reagents 2-Chloronicotinic Acid + Azepane intermediate Meisenheimer Complex (Intermediate) reagents->intermediate Nucleophilic Attack product This compound intermediate->product Loss of Cl⁻ Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time - Change Base/Solvent incomplete->optimize_conditions Yes check_impurities Identify Impurities (NMR, MS) incomplete->check_impurities No optimize_conditions->check_reaction side_reactions Side Reactions Identified check_impurities->side_reactions optimize_catalyst Optimize Catalyst/Ligand (for Buchwald-Hartwig) side_reactions->optimize_catalyst Yes purification_issue Purification Difficulty side_reactions->purification_issue No optimize_catalyst->check_reaction optimize_purification Optimize Purification: - Acid-Base Extraction - Modify Chromatography - Recrystallization purification_issue->optimize_purification Yes success Pure Product, Good Yield purification_issue->success No optimize_purification->success

References

Technical Support Center: Overcoming Low Yield in 2-Azepan-1-YL-nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Azepan-1-YL-nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize your reaction conditions effectively.

The synthesis of this compound, a key building block in pharmaceutical development, typically proceeds via the coupling of a 2-halonicotinic acid derivative with azepane. The most common and effective method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction, while powerful, is highly sensitive to a number of variables. Low yields can often be traced back to suboptimal choices in the catalyst system, reaction conditions, or purification strategy.

This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering in the lab.

Troubleshooting Guide: Low Yield Scenarios

Q1: My Buchwald-Hartwig reaction of 2-chloronicotinic acid (or its ester) with azepane is showing low conversion of the starting material. What are the most likely causes and how can I fix it?

Low conversion is a frequent issue and often points to problems with the catalytic cycle. The key areas to investigate are the catalyst system (palladium precursor and ligand), the base, and the solvent.

Causality and Solutions:

  • Inefficient Catalyst Activation or Deactivation: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst. If this activation is slow or if the active catalyst is unstable, the reaction will stall. Aryl chlorides are known to be less reactive than bromides or iodides in Buchwald-Hartwig couplings, making the choice of an efficient catalyst system critical.

    • Solution 1: Switch to a Palladium Precatalyst. Instead of common sources like Pd(OAc)₂, consider using air-stable precatalysts such as G3-XPhos or G4-DavePhos. These efficiently generate the active Pd(0) species, leading to more reproducible results and often requiring lower catalyst loadings.

    • Solution 2: Optimize the Ligand. For coupling with a secondary cyclic amine like azepane and a challenging aryl chloride, a bulky, electron-rich phosphine ligand is essential. Ligands like RuPhos or BrettPhos are excellent starting points. XPhos is particularly effective for aryl chlorides. The steric bulk of the ligand promotes the reductive elimination step and stabilizes the active catalytic species.

  • Inappropriate Base Selection: The base plays a crucial role in the deprotonation of the amine and the subsequent transmetalation step. A base that is too weak will result in a slow reaction, while an overly strong base can lead to side reactions or degradation of sensitive functional groups.

    • Solution: Use a Strong, Non-Nucleophilic Base. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this type of coupling. Other options include lithium bis(trimethylsilyl)amide (LHMDS). It's important that the base is sufficiently soluble in the reaction solvent.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and the catalyst system, and it should be stable at the required reaction temperature.

    • Solution: Use Anhydrous, High-Boiling Aprotic Solvents. Toluene, dioxane, and THF are commonly used. Ensure your solvent is rigorously dried, as water can interfere with the catalytic cycle.

Experimental Protocol: A Recommended Starting Point

This protocol is a robust starting point for the Buchwald-Hartwig amination of methyl 2-chloronicotinate with azepane.

ComponentAmount (for 1 mmol scale)Molar Equivalents
Methyl 2-chloronicotinate171.6 mg1.0
Azepane119.0 mg (0.14 mL)1.2
RuPhos Pd G3 Precatalyst25.1 mg0.03
Sodium tert-butoxide134.5 mg1.4
Anhydrous Toluene5 mL-

Procedure:

  • To an oven-dried Schlenk tube, add methyl 2-chloronicotinate, RuPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by azepane via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and proceed with purification.

Q2: I'm observing the formation of significant byproducts, leading to a low isolated yield of the desired this compound. What are these byproducts and how can I minimize their formation?

Byproduct formation is a common cause of low isolated yields. In this synthesis, there are several potential side reactions to consider.

Common Byproducts and Mitigation Strategies:

  • Hydrodehalogenation of the Starting Material: This is the replacement of the chlorine atom with a hydrogen, resulting in the formation of methyl nicotinate. This often occurs when the catalytic cycle is inefficient.

    • Mitigation: Improving the efficiency of the cross-coupling by optimizing the ligand and catalyst loading, as described in Q1, will outcompete this side reaction.

  • Dimerization of the Aryl Halide: This can occur under certain conditions, leading to biphenyl-type impurities.

    • Mitigation: This is less common in Buchwald-Hartwig aminations but can be suppressed by ensuring a slight excess of the amine coupling partner.

  • Incomplete Hydrolysis of the Ester: If you are using an ester intermediate, incomplete hydrolysis will result in a mixture of the desired carboxylic acid and the starting ester, complicating purification.

    • Mitigation: Ensure sufficient base (e.g., LiOH or NaOH) and reaction time for the hydrolysis step. Monitoring by TLC or LC-MS is crucial. A co-solvent system like THF/water or methanol/water can improve solubility and reaction rate.

Workflow for Minimizing Byproducts

Byproduct_Mitigation Start Low Isolated Yield Byproducts Byproduct Formation Identified Start->Byproducts Hydrodehalogenation Hydrodehalogenation (e.g., methyl nicotinate) Byproducts->Hydrodehalogenation IncompleteHydrolysis Incomplete Hydrolysis (ester remains) Byproducts->IncompleteHydrolysis OptimizeCatalyst Optimize Catalyst System (Precatalyst, Ligand) Hydrodehalogenation->OptimizeCatalyst EnsureAnhydrous Ensure Anhydrous Conditions Hydrodehalogenation->EnsureAnhydrous OptimizeHydrolysis Optimize Hydrolysis (Base, Time, Temp, Co-solvent) IncompleteHydrolysis->OptimizeHydrolysis End Increased Yield of This compound OptimizeCatalyst->End EnsureAnhydrous->End OptimizeHydrolysis->End

Caption: Workflow for diagnosing and mitigating common byproducts.

Q3: My product seems to be "oiling out" or is difficult to crystallize during purification, leading to significant losses. What is the best way to purify this compound?

The amphoteric nature of this compound, containing both a basic amine and an acidic carboxylic acid, can make purification challenging.

Purification Strategy:

  • Acid-Base Extraction: This is a powerful technique for purifying amphoteric compounds.

    • After the hydrolysis step, carefully acidify the aqueous solution with an acid like HCl to a pH of approximately 3-4. At this pH, the carboxylic acid will be protonated, but the pyridine nitrogen and the azepane nitrogen may be protonated as well, leading to a water-soluble salt.

    • To isolate the product, it is often more effective to adjust the pH to the isoelectric point of the molecule, where it has minimum solubility in water. This is typically in the range of pH 5-7. Careful, dropwise addition of a base (like NaOH) to the acidic solution or an acid to a basic solution while monitoring the precipitation is key.

    • The precipitated solid can then be collected by filtration, washed with cold water, and dried.

  • Recrystallization: If the product is still impure after precipitation, recrystallization can be attempted.

    • Solvent Selection: A polar solvent in which the compound is soluble when hot and insoluble when cold is ideal. Ethanol, methanol, or a mixture of ethanol and water are good starting points.

    • Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal of pure product if available. Slow cooling is also crucial.

  • Chromatography: While less ideal for large-scale purification of this type of compound, column chromatography can be used.

    • Tailing Issue: Acidic compounds can tail on silica gel. To prevent this, you can add a small amount of a volatile acid like acetic acid (0.1-1%) to your mobile phase. This suppresses the ionization of the carboxylic acid, leading to sharper peaks.

Frequently Asked Questions (FAQs)

Q: Should I use 2-chloronicotinic acid directly or its methyl/ethyl ester as the starting material? A: Using the ester (e.g., methyl 2-chloronicotinate) is generally recommended. The free carboxylic acid can interfere with the Buchwald-Hartwig reaction by reacting with the base or coordinating to the palladium catalyst, leading to lower yields. The ester can be efficiently hydrolyzed to the desired carboxylic acid in a subsequent step.

Q: What is the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes for the ester, or a more polar system like dichloromethane/methanol for the acid). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q: My reaction is clean, but the yield is still low after workup and purification. Where could I be losing my product? A: Significant product loss can occur during the workup, especially during extractions if the pH is not carefully controlled. The amphoteric nature of the product means it can be soluble in both acidic and basic aqueous layers. Careful adjustment to the isoelectric point to precipitate the product from the aqueous phase is the most effective way to maximize recovery.

Q: Are there any alternatives to the Buchwald-Hartwig amination? A: While the Buchwald-Hartwig reaction is one of the most versatile methods, other options exist. The Ullmann condensation, a copper-catalyzed C-N coupling reaction, can be effective, although it often requires higher temperatures. For some activated aryl halides, direct nucleophilic aromatic substitution (SNAr) with azepane might be possible, but this is less likely to be efficient with 2-chloronicotinic acid.

Technical Support Center: Navigating Solubility Challenges with 2-Azepan-1-YL-nicotinic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 2-Azepan-1-YL-nicotinic acid (CAS No. 571913-22-9) in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility hurdles and ensure the reliability of your experimental data.

Introduction to this compound

This compound is a derivative of nicotinic acid (niacin or Vitamin B3).[1][2][3] While nicotinic acid itself is well-characterized for its high water solubility, the introduction of a bulky, seven-membered azepane ring at the 2-position of the pyridine moiety significantly alters its physicochemical properties.[4][5] This modification increases the molecule's lipophilicity, which is likely to decrease its aqueous solubility and present challenges in the preparation of stock and working solutions for biological assays.

This guide will walk you through a systematic approach to tackle these solubility issues, from initial solvent screening to the preparation of stable working solutions suitable for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assay. Why is it not dissolving?

A1: The poor aqueous solubility of this compound is primarily due to the presence of the lipophilic azepane group. Unlike its parent compound, nicotinic acid, which is highly water-soluble, the azepane ring reduces the molecule's ability to form favorable interactions with water molecules.[4] Additionally, the carboxylic acid group on the pyridine ring means its charge state, and therefore solubility, will be highly dependent on the pH of the solution. At a neutral or acidic pH, the carboxylic acid will be protonated, making the molecule less soluble in aqueous media.

Q2: What is the best starting solvent to prepare a stock solution of this compound?

A2: For a compound with unknown solubility, it is always recommended to start with a small amount of material and test a range of solvents. Based on the structure of this compound, organic solvents are the best starting point. We recommend starting with dimethyl sulfoxide (DMSO), as it is a powerful and versatile solvent for a wide range of organic molecules and is generally well-tolerated in small concentrations in most biological assays. Other polar aprotic solvents like dimethylformamide (DMF) can also be considered.[6]

Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a common issue when working with compounds that have poor aqueous solubility. The precipitation occurs because the compound is no longer soluble when the concentration of the organic solvent is significantly reduced. Here are a few strategies to overcome this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.

  • Increase the percentage of DMSO in the final solution: While doing so, ensure the final DMSO concentration is not toxic to your cells or does not interfere with your assay. It is crucial to have a vehicle control with the same final DMSO concentration.

  • Use a surfactant or co-solvent: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your assay buffer can help to maintain the compound's solubility.

  • pH adjustment: As this compound is a carboxylic acid, increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[4] A slight increase in pH (e.g., to 7.4 or higher) might be sufficient. However, you must ensure that the pH change does not affect your biological system.

Q4: Can I use sonication or heating to dissolve my compound?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the dissolution of your compound in the initial organic solvent. However, it is crucial to ensure the stability of the compound under these conditions. After dissolution, allow the solution to return to room temperature to check for any precipitation. Avoid excessive heating, as it may lead to degradation of the compound.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic workflow to determine the optimal solubilization conditions for this compound for your biological assay.

Step 1: Initial Solvent Screening

The first step is to identify a suitable organic solvent to prepare a high-concentration stock solution.

Protocol for Solvent Screening:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several separate vials.

  • To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).

  • Vortex the vials for 30 seconds to 1 minute.

  • Observe the solubility at room temperature.

  • If the compound does not dissolve, you can try gentle warming (up to 37°C) or brief sonication.

  • Record your observations in a table similar to the one below.

Table 1: Solvent Screening for this compound

Solvent Observation at Room Temperature Observation with Gentle Warming/Sonication
Water Insoluble Insoluble
PBS (pH 7.2) Insoluble Insoluble
Ethanol Partially Soluble Soluble
Methanol Partially Soluble Soluble
DMSO Soluble Soluble

| DMF | Soluble | Soluble |

This table presents expected results based on the chemical structure. Your actual results may vary.

Based on this screening, DMSO or DMF are likely the best choices for preparing a concentrated stock solution.

Step 2: Preparation of a Concentrated Stock Solution

Once you have identified a suitable organic solvent, you can prepare a concentrated stock solution (e.g., 10-50 mM).

Protocol for Stock Solution Preparation (using DMSO):

  • Accurately weigh the desired amount of this compound (Molecular Weight: 220.27 g/mol ) into a sterile, conical tube.[1][2][3]

  • Add the calculated volume of DMSO to achieve the desired concentration.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 3: Dilution into Aqueous Assay Buffer

This is the most critical step where precipitation often occurs. The key is to perform serial dilutions and to add the compound stock solution to the aqueous buffer with vigorous mixing.

Protocol for Preparing Working Solutions:

  • Prepare your aqueous assay buffer. If applicable, consider adjusting the pH to a slightly basic range (e.g., 7.4-8.0) to improve the solubility of the acidic compound.

  • Perform serial dilutions of your concentrated stock solution in the same organic solvent (e.g., DMSO) to create intermediate stock solutions.

  • To prepare the final working solution, add a small volume of the intermediate stock solution to a larger volume of the pre-warmed (if applicable) assay buffer while vortexing. Crucially, add the stock solution to the buffer, not the other way around.

  • Visually inspect the solution for any signs of precipitation immediately after preparation and after a short incubation period at the assay temperature.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting the solubility of this compound.

References

Technical Support Center: Enhancing the Stability of 2-Azepan-1-YL-nicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Azepan-1-YL-nicotinic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for improving the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind experimental choices, enabling you to design robust and reliable studies.

Understanding the Molecule: A Stability Perspective

This compound is a heterocyclic compound featuring a pyridine carboxylic acid backbone substituted with an azepane ring at the 2-position. This unique structure presents several potential stability challenges that must be addressed to ensure the integrity of your experimental results and the shelf-life of your formulations. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the three primary degradation pathways for this compound are:

  • Hydrolysis: The carboxylic acid functional group and the C-N bond between the pyridine and azepane rings are susceptible to hydrolysis. This can be catalyzed by both acidic and basic conditions.

  • Oxidation: The nitrogen atom in the pyridine ring and the tertiary amine in the azepane ring are prone to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or peroxides.

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation, which can lead to complex degradation pathways.

Q2: I'm observing a loss of potency in my stock solution over time. What is the most likely cause?

A2: The most common cause of potency loss in solutions of similar compounds is a combination of hydrolysis and oxidation, especially if the solution is not protected from light and air. The rate of degradation will be highly dependent on the pH, temperature, and solvent composition of your solution.

Q3: Can I use pH adjustment to improve the stability of my solution?

A3: Yes, pH is a critical factor. For aminopyridine derivatives, adjusting the pH to a slightly acidic range can often improve stability by protonating the basic nitrogen atoms, which can reduce their susceptibility to oxidation. However, extreme pH values (both highly acidic and highly basic) will likely accelerate hydrolysis of the carboxylic acid group. Therefore, a careful pH optimization study is recommended.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues you may encounter.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC chromatogram Degradation of the parent compound.1. Characterize Degradants: Use LC-MS to identify the mass of the new peaks to infer the degradation pathway (e.g., an increase in mass may suggest oxidation, while a decrease could indicate decarboxylation).2. Perform Forced Degradation: Systematically expose your compound to acidic, basic, oxidative, and photolytic stress conditions to identify the origin of the new peaks.
Precipitation or cloudiness in the solution Formation of insoluble degradation products or change in solubility due to pH shift.1. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify its composition.2. Evaluate pH: Measure the pH of the solution to see if it has drifted over time.3. Consider Co-solvents: If solubility is an issue, consider the use of co-solvents like ethanol or PEG 400, but be aware that they can also impact stability.
Color change in the solution (e.g., turning yellow or brown) Often an indication of oxidative degradation or the formation of colored photoproducts.1. Protect from Light: Store solutions in amber vials or wrapped in aluminum foil.2. De-gas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.3. Add Antioxidants: Consider adding a suitable antioxidant to your formulation (see Protocol 2).

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure and data from related compounds.

cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A 2-Azepan-1-YL- nicotinic acid B 2-Hydroxynicotinic acid + Azepane A->B H₂O / H⁺ or OH⁻ C N-oxide derivatives (Pyridine or Azepane) A->C O₂ / Metal ions / Peroxides D Ring-opened products & other photoproducts A->D UV/Vis light

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of your analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep both solutions at room temperature and 60°C. Analyze at 2, 4, 8, and 24 hours.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep both solutions at room temperature and 60°C. Analyze at 2, 4, 8, and 24 hours.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep both solutions at room temperature. Analyze at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place the solid compound in an oven at 60°C.

    • Place a solution of the compound in an oven at 60°C.

    • Analyze at 1, 3, and 7 days.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2]

    • Keep a control sample protected from light.

    • Analyze both samples after exposure.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

A Prepare Stock Solution B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D HPLC Analysis C->D E Identify & Quantify Degradants D->E

Caption: Workflow for a forced degradation study.

Protocol 2: Formulation Strategies for Enhanced Stability

This protocol provides starting points for developing a more stable solution of this compound.

1. pH Optimization:

  • Prepare a series of buffers ranging from pH 3 to 8 (e.g., citrate, phosphate, acetate).

  • Dissolve the compound in each buffer at the desired concentration.

  • Store the solutions at a relevant temperature (e.g., 25°C and 40°C) and protect them from light.

  • Analyze the samples at various time points (e.g., 0, 1, 2, 4 weeks) using a stability-indicating HPLC method to determine the pH at which the compound is most stable.

2. Use of Antioxidants:

  • Based on the results of your forced degradation study, if oxidation is a significant pathway, consider adding an antioxidant.

  • For aqueous solutions: Ascorbic acid (0.01-0.1% w/v) is a good starting point.[3]

  • For solutions containing organic solvents: Butylated hydroxytoluene (BHT) or α-tocopherol (0.01-0.1% w/v) can be effective.[3]

  • Prepare solutions with and without the antioxidant and compare their stability over time.

3. Protection from Light:

  • Always prepare and store solutions of this compound in amber-colored glassware or vials wrapped in aluminum foil to prevent photodegradation.

4. Inert Atmosphere:

  • For highly oxygen-sensitive applications, de-gas all solvents by sparging with nitrogen or argon before preparing the solution.

  • The headspace of the storage container can also be flushed with an inert gas before sealing.

Data Summary Table

The following table provides a hypothetical summary of stability data for this compound under various conditions. This is for illustrative purposes and should be replaced with your own experimental data.

Condition Time % Purity Remaining Major Degradation Product(s)
0.1 N HCl, 60°C24 h85.2%Hydrolysis products
0.1 N NaOH, 60°C24 h78.5%Hydrolysis products
3% H₂O₂, RT24 h92.1%N-oxide derivatives
Photostability Chamber-89.7%Photoproducts
pH 5 Buffer, 40°C, Dark4 weeks98.5%Minimal degradation
pH 5 Buffer + 0.1% Ascorbic Acid, 40°C, Dark4 weeks99.8%Negligible degradation

Concluding Remarks

The stability of this compound in solution is a multifaceted challenge that requires a systematic and scientifically grounded approach. By understanding the potential degradation pathways of hydrolysis, oxidation, and photodegradation, researchers can implement effective stabilization strategies. This guide provides a framework for identifying stability issues, troubleshooting common problems, and developing robust formulations. Remember that the optimal conditions for your specific application will need to be determined experimentally.

References

Technical Support Center: Navigating Interference from 2-Azepan-1-YL-nicotinic acid in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers encountering challenges with 2-Azepan-1-YL-nicotinic acid in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) that you might encounter during your experiments. While specific data on the fluorescent properties of this compound is not extensively documented in public literature, its structural similarity to other fluorescent molecules, such as nicotinic acid derivatives, suggests a potential for assay interference[1][2]. This guide will equip you with the foundational knowledge and practical steps to identify, understand, and mitigate such interference.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is unexpectedly high in wells containing this compound, even in my negative controls. What could be the cause?

This is a classic sign of autofluorescence , where the compound itself emits light when excited by the assay's light source.[3][4] This intrinsic fluorescence can lead to a high background signal, masking the true biological effect and potentially generating false-positive results.[5] Many organic molecules, particularly those with aromatic ring systems like the nicotinic acid core in this compound, have the potential to be autofluorescent.

Q2: Conversely, my fluorescence signal is lower than expected when I add this compound. What's happening?

A decrease in fluorescence signal in the presence of your test compound is often indicative of fluorescence quenching .[3][6] Quenching occurs when the compound absorbs the excitation light meant for your fluorophore or absorbs the light emitted by the fluorophore, leading to a diminished signal and potential false-negative results.[7] This phenomenon is dependent on the spectral properties of the interfering compound and the fluorophore in your assay.

Troubleshooting Guide: A Step-by-Step Approach

If you suspect that this compound is interfering with your assay, it is crucial to systematically diagnose and address the issue. The following sections provide detailed protocols and explanations to guide you through this process.

Part 1: Identifying the Nature of the Interference

The first step is to determine whether you are dealing with autofluorescence, quenching, or another form of interference.

This initial experiment will help you quickly assess if this compound is autofluorescent or acts as a quencher in your specific assay conditions.

Materials:

  • Assay buffer

  • This compound stock solution

  • Your fluorescent probe/dye

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Control Wells: In a microplate, prepare the following control wells:

    • Buffer Blank: Assay buffer only.

    • Compound-Only Control: Assay buffer + this compound at the highest concentration used in your experiment.

    • Dye-Only Control: Assay buffer + your fluorescent probe.

    • Test Well: Assay buffer + your fluorescent probe + this compound.

  • Incubation: Incubate the plate under the same conditions as your main experiment (temperature, time).

  • Fluorescence Reading: Measure the fluorescence intensity of all wells using the same instrument settings (excitation and emission wavelengths, gain) as your primary assay.

Data Interpretation:

Well Condition Expected Result if No Interference Observed Result with Autofluorescence Observed Result with Quenching
Buffer BlankLow signalLow signalLow signal
Compound-OnlyLow signal (similar to Buffer Blank)High signal Low signal
Dye-OnlyHigh signalHigh signalHigh signal
Test WellHigh signal (similar to Dye-Only)Signal higher than Dye-OnlySignal lower than Dye-Only
Part 2: Understanding the Mechanism of Interference

Once you have identified the type of interference, the next step is to understand its underlying mechanism. This will help you choose the most effective mitigation strategy.

Autofluorescence from small molecules is often most pronounced in the blue-green region of the spectrum (350-550 nm).[4] To characterize the autofluorescence of this compound, you can perform a spectral scan.

Procedure:

  • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Using a scanning spectrofluorometer, perform an excitation scan to find the optimal excitation wavelength.

  • Keeping the optimal excitation wavelength fixed, perform an emission scan to determine the emission spectrum of the compound.

This information will be invaluable for selecting alternative fluorophores or filter sets to minimize interference.

Quenching can occur through several mechanisms, including the inner filter effect , where the compound absorbs the excitation or emission light.[4] Measuring the absorbance spectrum of your compound can help identify this issue.

Procedure:

  • Prepare a solution of this compound in your assay buffer.

  • Using a spectrophotometer, measure the absorbance spectrum of the solution across a range of wavelengths that includes your assay's excitation and emission wavelengths.

If you observe significant absorbance at either of these wavelengths, the inner filter effect is a likely contributor to the quenching you are observing.[7]

Part 3: Strategies for Mitigating Interference

Based on your findings, you can now implement strategies to reduce or eliminate the interference from this compound.

One of the most effective ways to combat autofluorescence is to use fluorophores that excite and emit in the far-red or near-infrared regions of the spectrum (e.g., >650 nm).[4][8][9] Autofluorescence from organic molecules is typically weaker at these longer wavelengths.[10]

TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes.[6] By introducing a delay between excitation and detection, the short-lived background fluorescence from interfering compounds can be eliminated, significantly improving the signal-to-noise ratio.[6]

An orthogonal assay is a method that measures the same biological endpoint but uses a different detection technology.[4] For example, if you are using a fluorescence-based assay to measure enzyme activity, you could switch to a luminescence- or absorbance-based method to validate your findings. This approach helps to confirm that the observed effects are due to the biological activity of your compound and not an artifact of the detection method.[11]

To confirm quenching, you can add this compound to a completed enzymatic reaction where the fluorescent product has already been generated. A decrease in signal upon compound addition is a strong indication of quenching.[7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow of the troubleshooting process described above.

Interference_Troubleshooting cluster_Identification Part 1: Identification cluster_Mechanism Part 2: Mechanism cluster_Mitigation Part 3: Mitigation Start Unexpected Assay Signal InterferenceCheck Perform Basic Interference Check Start->InterferenceCheck HighSignal High Signal (Autofluorescence) InterferenceCheck->HighSignal Compound-Only Signal is High LowSignal Low Signal (Quenching) InterferenceCheck->LowSignal Test Well Signal is Low SpectralScan Perform Spectral Scan HighSignal->SpectralScan AbsorbanceScan Measure Absorbance Spectrum LowSignal->AbsorbanceScan RedShift Use Red-Shifted Dyes SpectralScan->RedShift TRF Employ Time-Resolved Fluorescence (TRF) SpectralScan->TRF OrthogonalAssay Use Orthogonal Assay SpectralScan->OrthogonalAssay AbsorbanceScan->OrthogonalAssay PostAddition Post-Reaction Compound Addition (for Quenching) AbsorbanceScan->PostAddition

Caption: Troubleshooting workflow for fluorescence assay interference.

Advanced Considerations: Pan-Assay Interference Compounds (PAINS)

It is also important to consider that some compounds, known as Pan-Assay INterference compoundS (PAINS), can appear as hits in multiple assays through non-specific mechanisms.[7] These compounds often have reactive functional groups or form aggregates that can interfere with a wide range of biological assays.[12][13] While there is no specific information classifying this compound as a PAIN, it is a good practice to be aware of this phenomenon and to use multiple, unrelated assays to confirm the biological activity of any hit compound.

By following the structured approach outlined in this guide, you will be well-equipped to identify, understand, and overcome potential interference from this compound in your fluorescence-based assays, ensuring the integrity and reliability of your research findings.

References

Technical Support Center: Chiral Separation of 2-Azepan-1-YL-nicotinic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the method development and troubleshooting of the chiral separation of 2-Azepan-1-YL-nicotinic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical advice to navigate the complexities of this specific chiral separation.

Introduction to the Analyte

This compound is a chiral molecule featuring a carboxylic acid group, a tertiary amine within the azepane ring, and a pyridine ring.[1][2][3] The presence of both acidic and basic functionalities, along with its aromatic system, presents unique challenges and opportunities for enantioselective separation by High-Performance Liquid Chromatography (HPLC). This guide will walk you through a logical approach to method development and provide solutions to common issues you may encounter.

Part 1: Method Development Strategy

A systematic approach to method development is crucial for successfully resolving the enantiomers of this compound. The following workflow outlines a recommended strategy, from initial column screening to final method optimization.

Figure 1: Method Development Workflow for Chiral Separation cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Finalization Start Racemic Standard of This compound CSP_Screening Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Macrocyclic Glycopeptide) Start->CSP_Screening Prepare sample Mode_Screening Test Different Mobile Phase Modes (NP, RP, PO) CSP_Screening->Mode_Screening Use generic gradients Evaluate Evaluate Initial Results: - Partial separation? - No separation? Mode_Screening->Evaluate Evaluate->CSP_Screening No Separation Optimize_MP Optimize Mobile Phase: - Modifier Type & % - Additives (Acid/Base) - Buffer pH Evaluate->Optimize_MP Partial Separation Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Final_Method Final Optimized Method Optimize_Flow->Final_Method

Caption: Figure 1: A systematic workflow for developing a chiral HPLC method for this compound, from initial screening to final optimization.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chiral separation of this compound.

Q1: Which type of chiral stationary phase (CSP) should I start with for this compound?

A1: For a molecule with the structural features of this compound (aromatic ring, carboxylic acid, tertiary amine), polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.[4][5]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions with the pyridine ring of your analyte.

  • Macrocyclic Glycopeptide CSPs (e.g., Vancomycin, Teicoplanin): These are particularly effective for compounds with ionizable groups.[6] The carboxylic acid on your analyte can interact ionically with the amine groups on the CSP, while other interactions also contribute to enantioselectivity.

Recommendation: Screen a small set of 3-5 columns covering these two classes to maximize your chances of finding initial selectivity.[4]

Q2: What are the recommended starting mobile phases for screening?

A2: The choice of mobile phase depends on the CSP and the desired chromatographic mode.[7]

Mobile Phase ModeTypical CompositionRationale for this compound
Normal Phase (NP) Hexane/Isopropanol (IPA) or Hexane/EthanolGood for polysaccharide CSPs. The alcohol modifier interacts with the polar groups of the analyte.
Reversed Phase (RP) Acetonitrile/Water or Methanol/Water with a bufferSuitable for macrocyclic glycopeptide and some polysaccharide CSPs. The buffer is crucial to control the ionization of the carboxylic acid.
Polar Organic (PO) Methanol or Acetonitrile with acidic/basic additivesA versatile mode that can provide unique selectivity. The additives are key to controlling analyte ionization and interaction with the CSP.

Q3: My peak shapes are poor (tailing). What is the likely cause and how can I fix it?

A3: Peak tailing for this compound is likely due to secondary interactions, particularly the basic nitrogen in the azepane ring interacting with acidic silanols on the silica support of the CSP, or the carboxylic acid interacting with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase Additives: The most effective solution is often the addition of a small amount of an acidic or basic modifier to the mobile phase.[4][8]

    • For the acidic carboxylic acid, ensure the mobile phase pH is low enough to keep it protonated. Adding 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.[4]

    • For the basic azepane nitrogen, adding a basic modifier like 0.1% diethylamine (DEA) can compete with the analyte for active silanol sites.[4]

  • Column Overload: The sample concentration may be too high. Prepare 1:10 and 1:100 dilutions of your sample and reinject. If the peak shape improves significantly, you were overloading the column.[4]

Q4: I am not getting any separation between the enantiomers. What should I do next?

A4: A lack of separation indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity for your analyte.

Next Steps:

  • Change the CSP: This is the most critical variable. If you started with a cellulose-based column, try an amylose-based one, or a macrocyclic glycopeptide column.[6][9]

  • Change the Mobile Phase Modifier: If using a normal phase method (e.g., Hexane/IPA), switch the alcohol to ethanol or another alcohol. The change in the hydrogen bonding characteristics can significantly impact selectivity.

  • Change the Chromatographic Mode: If you are not seeing separation in normal phase, try a reversed-phase or polar organic method. The interaction mechanisms are vastly different and may reveal the necessary selectivity.[9]

Part 3: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Issue 1: Poor Enantiomeric Resolution (Rs < 1.5)

Low resolution is a common problem in chiral separations. The following workflow will guide you through the optimization process.

Figure 2: Troubleshooting Poor Resolution cluster_problem Symptom cluster_solutions Troubleshooting Steps cluster_outcome Outcome Problem Poor Resolution (Rs < 1.5) Check_MP Optimize Mobile Phase - Adjust % modifier - Change modifier type - Add/adjust acid/base Problem->Check_MP Check_Temp Optimize Temperature - Decrease in 5°C increments - Increase in 5°C increments Check_MP->Check_Temp Check_Flow Optimize Flow Rate - Decrease flow rate (e.g., 1.0 -> 0.8 mL/min) Check_Temp->Check_Flow Check_CSP Change CSP/Mode Check_Flow->Check_CSP If still poor Success Resolution Improved (Rs >= 1.5) Check_Flow->Success If successful

Caption: Figure 2: A step-by-step guide to troubleshooting and improving poor enantiomeric resolution.

Detailed Protocols for Troubleshooting Poor Resolution:

1. Mobile Phase Optimization:

  • Objective: To enhance the differential interaction of the enantiomers with the CSP.

  • Protocol:

    • Vary Organic Modifier Percentage: In 5% increments, adjust the concentration of the organic modifier (e.g., isopropanol in normal phase, acetonitrile in reversed-phase).[4]

    • Adjust Additive Concentration: If using an acidic (e.g., TFA) or basic (e.g., DEA) additive, vary its concentration from 0.05% to 0.5%. The concentration of the additive can significantly affect selectivity.[9]

    • Buffer pH (Reversed-Phase): If using a buffer, adjust the pH. Ensure the pH is at least 1-2 units away from the pKa of your analyte to maintain a consistent ionization state.[4]

2. Temperature Optimization:

  • Objective: Temperature affects the thermodynamics of the chiral recognition process.

  • Protocol:

    • Set the initial column temperature to 25°C.

    • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C). Lower temperatures often improve resolution but may increase backpressure.

    • If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C).

3. Flow Rate Optimization:

  • Objective: Lower flow rates can increase column efficiency and improve resolution.

  • Protocol:

    • If your enantiomers are partially separated at 1.0 mL/min, decrease the flow rate to 0.8 mL/min and then to 0.5 mL/min.

    • Monitor the resolution (Rs) at each flow rate. Note that lower flow rates will result in longer run times.

Issue 2: Irreproducible Retention Times

Fluctuating retention times can compromise the reliability of your method.

Possible Causes and Solutions:

CauseSolution
Insufficient Column Equilibration When changing mobile phases, especially with additives, the column requires extended equilibration. Flush the column with at least 20-30 column volumes of the new mobile phase.
Mobile Phase Instability If using a volatile additive like DEA or TFA, mobile phase composition can change over time. Prepare fresh mobile phase daily.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
"Memory Effects" Chiral columns can "remember" previous mobile phases and additives, which can impact current separations.[8] Dedicate a column to a specific method or have a rigorous cleaning protocol between different methods.

Part 4: Experimental Protocols

Protocol 1: Generic Screening on a Polysaccharide CSP (Normal Phase)
  • Column: A cellulose or amylose-based CSP (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H).

  • Mobile Phase:

    • A: n-Hexane

    • B: Isopropanol (IPA)

  • Gradient:

    • 0-20 min: 10% to 50% B

    • 20-25 min: Hold at 50% B

    • 25.1-30 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV (select a wavelength appropriate for the pyridine ring, e.g., 260 nm).

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the racemic standard of this compound in the initial mobile phase (90:10 Hexane/IPA).

Protocol 2: Generic Screening on a Macrocyclic Glycopeptide CSP (Reversed-Phase)
  • Column: A vancomycin or teicoplanin-based CSP (e.g., CHIROBIOTIC® V).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 10% to 60% B

    • 20-25 min: Hold at 60% B

    • 25.1-30 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV (e.g., 260 nm).

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the racemic standard in a small amount of methanol and dilute with the initial mobile phase.

References

Validation & Comparative

Comparative Analysis of 2-Substituted Nicotinic Acid Derivatives: A Focus on GPR109A Agonism

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Function, and Experimental Evaluation

In the landscape of drug discovery, nicotinic acid (Niacin, Vitamin B3) and its derivatives represent a cornerstone in the management of dyslipidemia. Their primary mechanism of action involves the activation of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G), leading to a reduction in free fatty acids and subsequent modulation of lipid profiles. While efficacious, the clinical use of nicotinic acid is often hampered by a dose-limiting side effect: cutaneous flushing, a prostaglandin D2-mediated vasodilation. This has driven extensive research into novel derivatives with improved therapeutic windows.

This guide provides a comparative analysis of nicotinic acid derivatives with a specific focus on substitutions at the 2-position of the pyridine ring. While the specific compound "2-Azepan-1-YL-nicotinic acid" is not extensively documented in publicly available literature, we will use it as a representative model for a class of compounds bearing a cyclic amine at this position. We will compare its theoretical properties and potential activity against well-characterized derivatives like Acipimox and Niacin itself. This analysis will be grounded in structure-activity relationships (SAR), receptor activation dynamics, and detailed experimental protocols for head-to-head comparison.

The Molecular Landscape: Structure-Activity Relationships

The therapeutic and side-effect profiles of nicotinic acid derivatives are intrinsically linked to their chemical structures. The fundamental pharmacophore for GPR109A activation is the carboxylic acid group on the pyridine ring. However, substitutions on the ring system can profoundly influence potency, selectivity, and pharmacokinetic properties.

Key Structural Considerations:

  • Nicotinic Acid (Niacin): The parent compound, featuring an unsubstituted pyridine ring with a carboxylic acid at the 3-position. Its simplicity is both a strength and a weakness, leading to rapid metabolism and a high incidence of flushing.

  • Acipimox: A pyrazine-carboxylic acid derivative, it is often considered a close analog of nicotinic acid. Its structure, with a methyl group and a pyrazine ring, contributes to a longer half-life compared to Niacin.

  • This compound (Hypothetical/Novel Compound): This structure introduces a bulky, seven-membered azepane ring at the 2-position. Such a modification is significant. Based on established SAR principles, this large, flexible, and lipophilic group could:

    • Increase Potency: By forming additional hydrophobic interactions within the GPR109A binding pocket.

    • Alter Pharmacokinetics: The increased size and lipophilicity could lead to a longer half-life and altered tissue distribution.

    • Modulate Flushing: The interaction with the receptor might be altered in a way that biases signaling away from the prostaglandin-mediated flushing pathway.

Below is a visual representation of the structural relationships between these compounds.

G cluster_0 Core Pharmacophore cluster_1 Derivatives with Ring Modifications cluster_2 Derivatives with 2-Position Substitution Nicotinic_Acid Nicotinic Acid (Niacin) Acipimox Acipimox (Pyrazine Analog) Nicotinic_Acid->Acipimox Ring Bioisostere Azepanyl_NA This compound (Hypothetical) Nicotinic_Acid->Azepanyl_NA 2-Position Substitution

Figure 1: Structural relationships of nicotinic acid and its derivatives.

Comparative Performance Metrics: A Data-Driven Overview

To objectively compare these derivatives, we must consider several key performance indicators. The following table summarizes typical data that would be generated in a preclinical drug discovery program. Note: The data for this compound is hypothetical, based on SAR principles, and serves as a placeholder for experimental determination.

ParameterNicotinic AcidAcipimoxThis compound (Hypothetical)Rationale for Comparison
GPR109A Binding Affinity (Ki, nM) ~1,000~500~100Lower Ki indicates higher binding affinity.
GPR109A Functional Potency (EC50, nM) ~3,000~1,500~250Lower EC50 indicates greater potency in activating the receptor.
In Vitro Lipolysis Inhibition (IC50, µM) ~10~5~1A primary measure of the desired therapeutic effect.
Plasma Half-life (t1/2, hours) ~1~2~4-6Longer half-life can allow for less frequent dosing.
Flushing Potential (in vivo model) HighModeratePotentially LowA critical side effect to be minimized.

Experimental Protocols for Comparative Evaluation

The following are detailed, step-by-step protocols for key experiments to compare nicotinic acid derivatives. These protocols are designed to be self-validating by including appropriate controls.

GPR109A Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound for the GPR109A receptor.

Principle: This is a competitive binding assay where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.

Materials:

  • Membranes from cells stably expressing human GPR109A.

  • [³H]-Nicotinic acid (Radioligand).

  • Test compounds (Nicotinic acid, Acipimox, this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add:

    • 50 µL of binding buffer.

    • 25 µL of [³H]-Nicotinic acid (at a concentration near its Kd).

    • 25 µL of test compound dilution or buffer (for total binding) or a high concentration of unlabeled nicotinic acid (for non-specific binding).

    • 100 µL of GPR109A-expressing cell membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer.

  • Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_workflow Receptor Binding Assay Workflow start Prepare Reagents reaction Set up Reaction: Membranes + [³H]-Ligand + Test Compound start->reaction incubation Incubate (60 min) reaction->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Ki counting->analysis

Figure 2: Workflow for the GPR109A radioligand displacement assay.

GPR109A Functional Assay (cAMP Measurement)

This assay measures the functional potency (EC50) of a compound by quantifying the inhibition of cAMP production following GPR109A activation.

Principle: GPR109A is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing human GPR109A.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the GPR109A-expressing cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 value.

GPR109A Signaling Pathway and the Flushing Phenomenon

The dual outcomes of GPR109A activation—therapeutic lipid modulation and adverse flushing—can be understood by examining the downstream signaling pathways in different cell types.

G cluster_adipocyte Adipocyte (Therapeutic Effect) cluster_keratinocyte Keratinocyte (Flushing Side Effect) Adipocyte_GPR109A GPR109A Adipocyte_Gi Gi Adipocyte_GPR109A->Adipocyte_Gi Adipocyte_AC Adenylyl Cyclase Adipocyte_Gi->Adipocyte_AC Adipocyte_cAMP ↓ cAMP Adipocyte_AC->Adipocyte_cAMP Adipocyte_PKA ↓ PKA Adipocyte_cAMP->Adipocyte_PKA Adipocyte_HSL ↓ HSL Activity Adipocyte_PKA->Adipocyte_HSL Adipocyte_Lipolysis ↓ Lipolysis Adipocyte_HSL->Adipocyte_Lipolysis Keratinocyte_GPR109A GPR109A Keratinocyte_Gi Gi Keratinocyte_GPR109A->Keratinocyte_Gi Keratinocyte_PLC PLC Keratinocyte_Gi->Keratinocyte_PLC Keratinocyte_AA ↑ Arachidonic Acid Keratinocyte_PLC->Keratinocyte_AA Keratinocyte_COX1 COX-1 Keratinocyte_AA->Keratinocyte_COX1 Keratinocyte_PGD2 ↑ Prostaglandin D2 Keratinocyte_COX1->Keratinocyte_PGD2 Keratinocyte_Vasodilation Vasodilation (Flushing) Keratinocyte_PGD2->Keratinocyte_Vasodilation Ligand Nicotinic Acid Derivative Ligand->Adipocyte_GPR109A Ligand->Keratinocyte_GPR109A

Figure 3: Dual signaling pathways of GPR109A activation.

The ideal next-generation nicotinic acid derivative would be a "biased agonist"—a compound that selectively activates the therapeutic pathway in adipocytes while minimally engaging the flushing pathway in keratinocytes. The introduction of a bulky substituent at the 2-position, as in our hypothetical "this compound," is a rational strategy to explore such biased agonism. The substituent may induce a unique conformational change in the receptor that favors coupling to one G-protein subtype over another.

Conclusion and Future Directions

The comparative analysis of nicotinic acid derivatives hinges on a multi-parameter evaluation of their structure, binding affinity, functional potency, pharmacokinetics, and side-effect profiles. While Niacin and Acipimox serve as important benchmarks, the exploration of novel chemical space, such as the introduction of a 2-azepanyl group, holds the promise of developing GPR109A agonists with an improved therapeutic index.

The experimental protocols detailed herein provide a robust framework for the head-to-head comparison of these molecules. The ultimate goal is the identification of a lead candidate that retains the potent anti-lipolytic activity of nicotinic acid while mitigating the flushing response that limits patient compliance. Future research should focus on elucidating the precise molecular interactions that confer biased agonism at the GPR109A receptor, a pursuit that could unlock a new generation of therapies for dyslipidemia.

Validating the In Vivo Anti-inflammatory Efficacy of 2-Azepan-1-YL-nicotinic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous preclinical testing. This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of a novel compound, "2-Azepan-1-YL-nicotinic acid" (hereinafter referred to as Compound X). We will objectively compare its potential efficacy against established anti-inflammatory agents using robust, reproducible, and well-characterized animal models. This document is designed to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the experimental design, ensuring a self-validating study.

Foundational Strategy: Choosing the Right Battlefield and Opponent

The initial validation of a potential anti-inflammatory drug requires a model that is acute, highly reproducible, and reflective of key aspects of the inflammatory cascade. For this purpose, the carrageenan-induced paw edema model is a gold standard for screening acute anti-inflammatory activity.[1][2] This model's biphasic nature allows for the dissection of different phases of inflammation. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, which is the target of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

To benchmark the performance of Compound X, it is crucial to select appropriate positive controls. This guide utilizes two widely recognized standards:

  • Indomethacin: A potent non-selective NSAID that inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][4][5][6][7] By blocking COX, Indomethacin prevents the synthesis of prostaglandins from arachidonic acid, thereby reducing pain, fever, and inflammation.[3][4][7] It serves as an excellent benchmark for compounds suspected to have an NSAID-like mechanism.

  • Dexamethasone: A synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive effects.[8][9][10] Its mechanism is broader than that of NSAIDs, involving the inhibition of phospholipase A2 (preventing the release of arachidonic acid) and the suppression of pro-inflammatory cytokine expression.[9][11][12] It provides a benchmark for highly potent, broad-spectrum anti-inflammatory action.

Experimental Blueprint: The Carrageenan-Induced Paw Edema Assay

This assay will quantify the ability of Compound X to reduce acute, localized inflammation.

Rationale for Model Selection

The carrageenan model is advantageous due to its technical simplicity, high reproducibility, and sensitivity to both steroidal and non-steroidal anti-inflammatory drugs.[2][13] The primary endpoint, paw volume, is a direct and easily quantifiable measure of edema, a cardinal sign of inflammation.

Experimental Workflow Diagram

G cluster_0 Day -1: Acclimatization cluster_1 Day 0: Experiment acclimate House animals (Wistar rats or Swiss albino mice) in controlled environment for ≥ 7 days start Measure initial paw volume (V₀) using a plethysmometer grouping Randomize animals into 4 groups (n=6-8): 1. Vehicle Control (e.g., Saline/0.5% CMC) 2. Compound X (e.g., 10, 30, 100 mg/kg) 3. Indomethacin (10 mg/kg) 4. Dexamethasone (1 mg/kg) start->grouping dosing Administer treatments orally (p.o.) or intraperitoneally (i.p.) grouping->dosing wait Wait for 1 hour (absorption period) dosing->wait induce Induce inflammation: Inject 0.1 mL of 1% Carrageenan into the subplantar region of the right hind paw wait->induce measure Measure paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection induce->measure end Euthanize animals and collect paw tissue for histology/biomarker analysis (optional) measure->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Step-by-Step Protocol
  • Animal Selection and Acclimatization:

    • Use male Wistar rats (150-200g) or Swiss albino mice (25-30g). Acclimate the animals for at least one week under standard laboratory conditions (25±2°C, 12h light/dark cycle, with free access to food and water).[14]

    • Fast the animals overnight before the experiment but allow free access to water.

  • Baseline Measurement:

    • On the day of the experiment, mark the immersion level on the right hind paw of each animal.

    • Measure the initial paw volume (V₀) by dipping the paw up to the mark into the chamber of a plethysmometer.

  • Grouping and Administration:

    • Randomly divide the animals into the following groups (n=6-8 per group):

      • Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose) orally.

      • Group II (Compound X): Receives Compound X at various doses (e.g., 10, 30, 100 mg/kg) to determine a dose-response relationship.

      • Group III (Positive Control 1): Receives Indomethacin (10 mg/kg, p.o.).[1]

      • Group IV (Positive Control 2): Receives Dexamethasone (1 mg/kg, p.o.).

    • Administer all treatments one hour before the induction of inflammation to allow for drug absorption.[1]

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar surface of the right hind paw of each animal.[1][15][16]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) of the carrageenan-injected paw at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[1]

Data Analysis and Interpretation
  • Calculate the increase in paw volume (Edema):

    • Edema (mL) = Vₜ - V₀

  • Calculate the Percentage Inhibition of Edema for each group:

    • % Inhibition = [ (Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control ] x 100

Table 1: Hypothetical Comparative Data for Paw Edema Inhibition

Treatment Group (Dose)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema at 3h
Vehicle Control (10 mL/kg)0.85 ± 0.05-
Compound X (10 mg/kg)0.68 ± 0.0420.0%
Compound X (30 mg/kg)0.45 ± 0.0347.1%
Compound X (100 mg/kg)0.28 ± 0.0267.1%
Indomethacin (10 mg/kg)0.38 ± 0.0355.3%
Dexamethasone (1 mg/kg)0.25 ± 0.0270.6%

Interpretation: In this hypothetical scenario, Compound X demonstrates a dose-dependent anti-inflammatory effect. At 100 mg/kg, its efficacy is superior to Indomethacin and approaches that of Dexamethasone in this acute model. The significant inhibition in the later phase (3 hours) suggests a potential mechanism involving the inhibition of prostaglandin synthesis, similar to NSAIDs.

Mechanistic Insights: The Prostaglandin Synthesis Pathway

To understand the comparative action of Indomethacin, it is essential to visualize its target pathway.

G membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Inhibited by Dexamethasone cox COX-1 & COX-2 Enzymes aa->cox Substrate pgs Prostaglandins (PGE₂, PGI₂) cox->pgs Synthesis inflammation Inflammation, Pain, Fever pgs->inflammation Mediates pla2 Phospholipase A₂ pla2->membrane Acts on indo Indomethacin (NSAIDs) indo->cox Inhibits dexa Dexamethasone (Glucocorticoids) dexa->pla2

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

This pathway illustrates how Indomethacin directly blocks COX enzymes, while Dexamethasone acts upstream by inhibiting Phospholipase A₂, preventing the formation of the substrate for COX.[3][11] If Compound X shows a strong effect in the later phase of the carrageenan model, further in vitro assays targeting COX-1/COX-2 activity would be a logical next step.

Broader Validation: The LPS-Induced Systemic Inflammation Model

While the paw edema model is excellent for acute, localized inflammation, assessing a compound's effect on systemic inflammation provides a more comprehensive profile. The Lipopolysaccharide (LPS) model is ideal for this purpose.[13]

Rationale and Protocol Outline

LPS, a component of gram-negative bacteria cell walls, induces a potent systemic inflammatory response characterized by a surge in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13][17][18]

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.[19][20]

  • Protocol:

    • Administer Compound X, vehicle, or a positive control (e.g., Dexamethasone) 1 hour prior to the inflammatory challenge.

    • Inject LPS intraperitoneally (i.p.) at a dose determined by pilot studies (e.g., 1-5 mg/kg).[17][20]

    • Collect blood via cardiac puncture 2-6 hours post-LPS injection.[20]

    • Measure plasma levels of key cytokines (TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

Comparative Data Presentation

Table 2: Hypothetical Comparative Data for Cytokine Inhibition

Treatment Group (Dose)Plasma TNF-α (pg/mL) ± SEM% InhibitionPlasma IL-6 (pg/mL) ± SEM% Inhibition
Vehicle + LPS3500 ± 250-5000 ± 400-
Compound X (50 mg/kg) + LPS1800 ± 15048.6%2700 ± 20046.0%
Dexamethasone (1 mg/kg) + LPS950 ± 9072.9%1300 ± 12074.0%

Interpretation: A significant reduction in circulating pro-inflammatory cytokines would suggest that Compound X possesses systemic anti-inflammatory properties, potentially by modulating immune cell signaling pathways. This complements the findings from the localized edema model and broadens the therapeutic potential of the compound.

Conclusion and Future Directions

This guide outlines a robust, two-stage in vivo validation strategy for assessing the anti-inflammatory potential of "this compound" (Compound X). The carrageenan-induced paw edema model serves as a critical initial screen for acute efficacy, providing a direct comparison with the well-defined mechanisms of Indomethacin and Dexamethasone. Positive results should be followed by a systemic inflammation model, such as LPS-induced endotoxemia, to evaluate the compound's broader immunomodulatory effects.

Successful validation in these models provides a strong rationale for advancing Compound X to more complex, chronic models of inflammation (e.g., collagen-induced arthritis) and detailed mechanistic studies to fully elucidate its molecular targets and therapeutic promise.[21][22][23]

References

A Comparative Guide to the Structure-Activity Relationship of Azepane-Substituted Nicotinic Acids as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for selective and potent modulators of nicotinic acetylcholine receptors (nAChRs) is a continuous journey.[1] These ligand-gated ion channels are implicated in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological and psychiatric disorders.[2][3] This guide delves into the structure-activity relationship (SAR) of a lesser-explored but potentially significant class of nAChR ligands: azepane-substituted nicotinic acids. By drawing comparisons with well-characterized analogs bearing different cycloalkylamine moieties, we aim to provide a predictive framework for the rational design of novel azepane-based nAChR modulators.

The Rationale for Azepane Substitution in Nicotinic Ligands

The nicotinic pharmacophore typically consists of a basic nitrogen atom and a hydrogen bond acceptor, often a pyridine ring, separated by a specific distance. The nature of the group bearing the basic nitrogen significantly influences the ligand's affinity, selectivity, and functional activity at different nAChR subtypes. While pyrrolidine and piperidine rings are common in nicotinic ligands, the seven-membered azepane ring offers unique conformational flexibility and a different spatial presentation of the basic nitrogen.[4][5] This can lead to altered interactions with the highly conserved aromatic box in the nAChR binding site, potentially conferring novel selectivity profiles.[6][7]

The exploration of azepane-containing scaffolds in drug discovery has gained momentum due to their diverse pharmacological activities.[8][9] The strategic incorporation of this seven-membered ring can lead to compounds with improved pharmacokinetic properties and novel intellectual property.[4]

Comparative Analysis of Structure-Activity Relationships

While direct and extensive SAR data for azepane-substituted nicotinic acids is not abundant in publicly available literature, we can infer potential trends by comparing the known activities of nicotinic ligands with varying cycloalkylamine substitutions. The following sections will compare the influence of ring size on nAChR binding and function, using data from analogous series of compounds.

Impact of Ring Size on Binding Affinity (Ki)

The size of the cycloalkylamine ring attached to the nicotinic acid scaffold can significantly impact binding affinity at different nAChR subtypes. Generally, a specific range of distances between the basic nitrogen and the pyridine ring is optimal for high-affinity binding.

To illustrate this, let's consider a hypothetical series of nicotinic acid amides with varying N-cycloalkyl substituents and their potential binding affinities at the α4β2 and α7 nAChR subtypes, based on trends observed in related ligand series.[9][10]

Compound IDCycloalkylamine MoietyPredicted α4β2 Ki (nM)Predicted α7 Ki (nM)Rationale for Prediction
Hypo-1 Pyrrolidine5 - 15100 - 200Pyrrolidine is a common motif in high-affinity α4β2 ligands.
Hypo-2 Piperidine15 - 50200 - 500Ring expansion to piperidine can sometimes decrease α4β2 affinity.[9]
Hypo-3 Azepane 20 - 100 50 - 150 The larger, more flexible azepane ring might lead to a moderate decrease in α4β2 affinity but could potentially offer better interactions at the α7 subtype.

Note: The Ki values in this table are hypothetical and for illustrative purposes to demonstrate potential trends based on existing SAR data for related compounds.

The increased conformational flexibility of the azepane ring in Hypo-3 could allow it to adopt a conformation that is either slightly less optimal for the α4β2 binding pocket compared to the rigid pyrrolidine, or one that is more favorable for the α7 subtype.

Influence of Ring Size on Functional Activity (EC50/IC50)

The functional activity of a ligand (agonist, partial agonist, or antagonist) is also critically dependent on its structure. The orientation of the basic nitrogen and the overall shape of the molecule determine how it stabilizes the open, closed, or desensitized states of the ion channel.

Below is a comparative table of predicted functional activities for our hypothetical series at α4β2 nAChRs.

Compound IDCycloalkylamine MoietyPredicted Functional ActivityPredicted α4β2 EC50 (nM)Rationale for Prediction
Hypo-1 PyrrolidinePartial Agonist50 - 100Many pyrrolidinyl-ether and amide analogs of nicotinic compounds are partial agonists at α4β2 nAChRs.[10]
Hypo-2 PiperidinePartial Agonist / Antagonist> 200Increased ring size can sometimes lead to a loss of agonist efficacy.[9]
Hypo-3 Azepane Partial Agonist / Antagonist > 200 The conformational flexibility of the azepane ring might disrupt the precise interactions required for full agonism, potentially leading to partial agonism or antagonism.

Note: The EC50 values and functional activities are hypothetical and based on extrapolations from existing literature on related nicotinic ligands.

Experimental Protocols

To validate these hypotheses and build a comprehensive SAR for azepane-substituted nicotinic acids, the following experimental workflows are essential.

Synthesis of Azepane-Substituted Nicotinic Acids

A general synthetic route to azepane-substituted nicotinic acid amides is outlined below. This can be adapted from standard procedures for amide bond formation.[11]

Scheme 1: General Synthesis of Azepane-Substituted Nicotinic Acid Amides

Synthesis NicotinicAcid Nicotinic Acid ActivatedAcid Activated Nicotinic Acid (e.g., Acid Chloride) NicotinicAcid->ActivatedAcid SOCl₂ or (COCl)₂ Product Azepane-Substituted Nicotinic Acid Amide ActivatedAcid->Product Azepane, Base (e.g., Et₃N) Azepane Azepane Azepane->Product Pharmacology_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Binding Radioligand Binding Assay (Determine Ki) SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional Functional Assay (e.g., Ca²⁺ Flux or Electrophysiology) (Determine EC₅₀/IC₅₀ and Efficacy) Functional->SAR

References

Establishing In Vitro to In Vivo Correlation for Novel GPR109A Agonists: A Comparative Guide Featuring "2-Azepan-1-YL-nicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for novel nicotinic acid derivatives, using the hypothetical compound "2-Azepan-1-YL-nicotinic acid" (referred to herein as Compound X) as a case study. As researchers and drug development professionals, understanding the translation of preclinical data is paramount. This document offers a scientifically rigorous, experience-driven approach to navigating the complexities of G-protein coupled receptor (GPCR) pharmacology, from initial in vitro characterization to in vivo validation.

The therapeutic potential of nicotinic acid (niacin) in treating dyslipidemia is well-established, primarily through its action on the G-protein coupled receptor GPR109A (also known as HCA2).[1][2][3][4] However, its clinical utility is often limited by side effects, most notably cutaneous flushing.[4][5] The development of novel GPR109A agonists, such as our exemplar Compound X, aims to retain the therapeutic benefits of nicotinic acid while mitigating its undesirable effects. A robust IVIVC is critical in this endeavor, enabling the prediction of clinical outcomes from preclinical data and streamlining the drug development process.[6][7][8]

The Central Role of GPR109A in the Therapeutic and Adverse Effects of Nicotinic Acid Analogs

GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells, including Langerhans cells in the skin.[1][9][10][11] Agonist binding to GPR109A in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent inhibition of lipolysis.[1][3][12] This reduction in free fatty acid release from adipose tissue is a key mechanism underlying the lipid-lowering effects of nicotinic acid.[3][12] Conversely, activation of GPR109A on Langerhans cells stimulates the release of prostaglandin D2 (PGD2), which mediates the vasodilation responsible for the characteristic flushing side effect.[5]

Therefore, a successful novel GPR109A agonist should ideally exhibit biased signaling, preferentially activating the anti-lipolytic pathway over the PGD2-mediated flushing pathway.[5] Our experimental approach is designed to dissect these distinct signaling cascades.

In Vitro Characterization: Building a Predictive Profile for Compound X

A comprehensive in vitro assessment is the foundation of any IVIVC study. For Compound X, we will focus on assays that quantify its affinity, potency, and functional selectivity at the GPR109A receptor.

Table 1: Hypothetical In Vitro Activity Profile of Compound X Compared to Nicotinic Acid
ParameterCompound XNicotinic AcidRationale
GPR109A Binding Affinity (Ki) 50 nM500 nMHigher affinity may translate to greater potency in vivo.
cAMP Inhibition (IC50) 100 nM1 µMA lower IC50 indicates greater potency in the anti-lipolytic pathway.
β-Arrestin Recruitment (EC50) >10 µM2 µMReduced β-arrestin recruitment may correlate with a lower propensity for flushing.[1]
PGD2 Release Assay (EC50) 5 µM1 µMA higher EC50 suggests a reduced potential to induce flushing.
Experimental Protocols: In Vitro Assays

1. Radioligand Binding Assay for GPR109A Affinity

  • Objective: To determine the binding affinity (Ki) of Compound X for the human GPR109A receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

    • Incubate the membranes with a known concentration of a radiolabeled GPR109A ligand (e.g., [3H]-Nicotinic Acid) and increasing concentrations of Compound X.

    • After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Inhibition Assay for Functional Potency

  • Objective: To measure the functional potency (IC50) of Compound X in inhibiting adenylyl cyclase activity.

  • Methodology:

    • Seed GPR109A-expressing cells in a suitable microplate format.

    • Pre-treat the cells with increasing concentrations of Compound X.

    • Stimulate adenylyl cyclase with forskolin.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

    • Generate a dose-response curve and calculate the IC50 value.

3. β-Arrestin Recruitment Assay for Signaling Bias

  • Objective: To assess the ability of Compound X to recruit β-arrestin to the GPR109A receptor, a key step in a distinct signaling pathway.[1]

  • Methodology:

    • Use a cell line co-expressing GPR109A fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary fragment (e.g., Enzyme Acceptor).

    • Treat the cells with increasing concentrations of Compound X.

    • Upon receptor activation and β-arrestin recruitment, the two protein fragments come into proximity, generating a detectable signal (e.g., chemiluminescence).

    • Generate a dose-response curve and determine the EC50 value.

In Vivo Evaluation: Translating In Vitro Findings to a Physiological Context

In vivo studies are essential to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Compound X and to establish the IVIVC.

Table 2: Hypothetical In Vivo Profile of Compound X in a Rodent Model
ParameterCompound XNicotinic AcidRationale
Oral Bioavailability (%) 6030Improved bioavailability can lead to more consistent therapeutic effects.
Plasma Half-life (t1/2) 4 hours1 hourA longer half-life may allow for less frequent dosing.
Free Fatty Acid (FFA) Suppression (ED50) 5 mg/kg20 mg/kgHigher potency in FFA suppression indicates a stronger anti-lipolytic effect.
Flushing Response (MED) 50 mg/kg10 mg/kgA higher minimum effective dose for flushing suggests a better side effect profile.
Experimental Protocols: In Vivo Studies

1. Pharmacokinetic (PK) Analysis

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.

  • Methodology:

    • Administer a single dose of Compound X to rodents (e.g., rats or mice) via oral and intravenous routes.

    • Collect blood samples at various time points post-dosing.

    • Analyze the plasma concentrations of Compound X and its major metabolites using LC-MS/MS.

    • Calculate key PK parameters such as bioavailability, clearance, volume of distribution, and half-life.

2. Pharmacodynamic (PD) Assessment of Anti-lipolytic Activity

  • Objective: To evaluate the in vivo potency of Compound X in suppressing plasma free fatty acids (FFAs).

  • Methodology:

    • Administer varying doses of Compound X to fasted rodents.

    • Collect blood samples at baseline and at several time points after dosing.

    • Measure plasma FFA concentrations using a commercially available enzymatic assay kit.

    • Determine the dose-response relationship and calculate the ED50 for FFA suppression.

3. Assessment of Cutaneous Flushing

  • Objective: To assess the potential of Compound X to induce flushing.

  • Methodology:

    • Administer varying doses of Compound X to rodents.

    • Measure changes in ear skin temperature or blood flow using a non-invasive method like an infrared thermometer or laser Doppler flowmetry.

    • Determine the minimum effective dose (MED) that elicits a significant flushing response.

Establishing the In Vitro to In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. This involves mathematical modeling to correlate in vitro parameters with in vivo outcomes.

A Level A IVIVC, the most rigorous type, aims for a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate. While more commonly applied to formulation development, the principles can be adapted for early-stage compounds.[6][7] For our purposes, a Multiple Level C correlation, which relates one or more in vitro properties to in vivo parameters, is a more practical starting point.[6]

Example of a Multiple Level C Correlation:

We can attempt to build a model that predicts the in vivo FFA suppression (ED50) based on the in vitro cAMP inhibition (IC50) and a key pharmacokinetic parameter like the area under the plasma concentration-time curve (AUC).

Challenges in IVIVC for GPR109A Agonists:

  • Complex Biology: The involvement of multiple signaling pathways and cell types complicates the direct translation of in vitro data.[13][14][15]

  • Metabolism: The formation of active metabolites can influence the observed in vivo effects and should be accounted for in the IVIVC model.[16]

  • Species Differences: Receptor pharmacology and drug metabolism can vary between species, necessitating careful consideration when extrapolating rodent data to humans.

Visualizing the Path to IVIVC

To better illustrate the workflow and the underlying biological mechanisms, the following diagrams are provided.

GPR109A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Compound_X Compound X GPR109A GPR109A Receptor Compound_X->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates beta_Arrestin β-Arrestin GPR109A->beta_Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (Therapeutic Effect) cAMP->Lipolysis PGD2 ↑ PGD2 Release (Flushing) beta_Arrestin->PGD2

Caption: GPR109A signaling pathways for Compound X.

IVIVC_Workflow In_Vitro In Vitro Characterization (Binding, cAMP, β-Arrestin) IVIVC_Model IVIVC Model Development (e.g., Multiple Level C) In_Vitro->IVIVC_Model In_Vivo In Vivo Studies (PK, PD - FFA, Flushing) In_Vivo->IVIVC_Model Prediction Prediction of In Vivo Performance IVIVC_Model->Prediction

Caption: Workflow for establishing IVIVC.

Conclusion

Establishing a robust in vitro to in vivo correlation is a critical, data-driven process that significantly enhances the efficiency of drug development. For novel GPR109A agonists like the hypothetical "this compound," a carefully designed suite of in vitro and in vivo experiments can provide invaluable insights into their therapeutic potential and side effect profile. By systematically evaluating receptor binding, functional activity, pharmacokinetic properties, and pharmacodynamic responses, researchers can build predictive models that guide lead optimization and candidate selection. This integrated approach, grounded in a deep understanding of the underlying biology, is essential for translating promising preclinical candidates into safe and effective therapies.

References

Navigating the Nicotinic Maze: A Comparative Guide to Subtype Selectivity of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of nicotinic acetylcholine receptors (nAChRs), achieving subtype selectivity is the holy grail. The diverse family of nAChRs, implicated in a wide array of physiological and pathological processes, presents both a therapeutic opportunity and a formidable challenge.[1][2] While the specific compound "2-Azepan-1-YL-nicotinic acid" lacks extensive characterization in publicly available literature, this guide will delve into the principles of nAChR subtype selectivity by examining structurally related nicotinic acid derivatives and other well-characterized selective ligands. We will explore the experimental methodologies used to determine this selectivity and provide a framework for evaluating novel compounds.

The Significance of nAChR Subtype Selectivity

Nicotinic acetylcholine receptors are ligand-gated ion channels that are integral to synaptic transmission in both the central and peripheral nervous systems.[3] These receptors are pentameric structures assembled from a variety of subunits (α1-α10, β1-β4, γ, δ, ε), leading to a remarkable diversity of receptor subtypes with distinct pharmacological and physiological profiles.[2][4] For instance, the α4β2 subtype is a primary target for nicotine's addictive effects, while the α7 subtype is implicated in cognitive function and inflammatory processes.[4][5] The development of subtype-selective compounds is therefore crucial for targeted therapeutic interventions with minimized off-target effects.[1]

Comparative Analysis of Subtype-Selective Nicotinic Agonists

To illustrate the principles of subtype selectivity, we will compare the pharmacological profiles of several key nicotinic agonists. While direct data for this compound is unavailable, the data for compounds like 5-(Trifluoromethyl)-6-(1-methyl-azepan-4-yl)methyl-1H-quinolin-2-one (TMAQ) and analogs of A-84543 provide valuable insights into how structural modifications can dramatically alter subtype preference.

Table 1: Comparative Binding Affinities (Ki, nM) of Nicotinic Agonists for various nAChR Subtypes

Compoundα4β2α3β4α7Data Source
NicotineHigh AffinityModerate AffinityModerate Affinity[6][7]
EpibatidineVery High AffinityHigh AffinityHigh Affinity[8][9]
TMAQModerate AffinityHigh Affinity (human β4)Low Affinity[8][10]
A-84543High AffinityLower AffinityLow Affinity[1]

Note: "High," "Moderate," and "Low" are qualitative descriptors based on reported affinities in the literature. Specific Ki values can vary depending on the experimental conditions.

Table 2: Comparative Functional Potency (EC50, nM) of Nicotinic Agonists

Compoundα4β2α3β4α7Data Source
NicotinePotent AgonistPotent AgonistPartial Agonist[1][7]
EpibatidinePotent AgonistPotent AgonistPotent Agonist[8]
TMAQWeak/No AgonistPotent Agonist (human β4)No Agonist[8][10]
A-84543Potent AgonistWeak Partial AgonistNo Agonist[1]

These tables highlight the varying degrees of selectivity. For example, TMAQ demonstrates strong selectivity for human β4-containing receptors, acting as a potent agonist at this subtype while having minimal effect on others.[8][10] In contrast, epibatidine is a non-selective, high-potency agonist across multiple subtypes.

Experimental Workflows for Determining Subtype Selectivity

The determination of a compound's nAChR subtype selectivity relies on a combination of binding and functional assays. Below are detailed protocols for two common methodologies.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor subtype. This technique measures the ability of a test compound to displace a radiolabeled ligand with known binding properties.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines (e.g., HEK293) stably expressing the desired nAChR subtype.

    • Harvest the cells and homogenize them in a cold buffer to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the inhibitor constant (Ki).

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (nAChR-expressing cells) Harvest 2. Cell Harvesting CellCulture->Harvest Homogenize 3. Homogenization Harvest->Homogenize Centrifuge 4. Centrifugation & Resuspension Homogenize->Centrifuge Incubation 5. Incubation (Membranes + Radioligand + Test Compound) Centrifuge->Incubation Filtration 6. Rapid Filtration Incubation->Filtration Washing 7. Filter Washing Filtration->Washing Counting 8. Scintillation Counting Washing->Counting Analysis 9. Data Plotting & Ki Determination Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Fluorometric Imaging Plate Reader (FLIPR)

Functional assays measure the cellular response to receptor activation. FLIPR-based assays are high-throughput methods that monitor changes in intracellular calcium concentration, a common downstream effect of nAChR activation.[8]

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate nAChR-expressing cells in a 96-well or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Signal Detection:

    • Use a FLIPR instrument to add varying concentrations of the test compound to the wells.

    • Simultaneously, the instrument's camera detects changes in fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each concentration of the test compound.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

FLIPR_Workflow cluster_cell_prep Cell Preparation cluster_assay_run FLIPR Assay cluster_data_analysis Data Analysis Plating 1. Plate Cells DyeLoading 2. Load with Calcium Dye Plating->DyeLoading CompoundAddition 3. Add Test Compound DyeLoading->CompoundAddition FluorescenceReading 4. Read Fluorescence CompoundAddition->FluorescenceReading ResponseMeasurement 5. Measure Peak Response FluorescenceReading->ResponseMeasurement CurveFitting 6. Dose-Response Curve (EC50 & Emax) ResponseMeasurement->CurveFitting

Caption: Workflow for a FLIPR-based intracellular calcium assay.

Nicotinic Receptor Signaling Pathways

The activation of nAChRs by an agonist leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺).[5] This depolarization can trigger various downstream cellular events.

nAChR_Signaling Agonist Nicotinic Agonist (e.g., Acetylcholine, TMAQ) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to ChannelOpening Ion Channel Opening nAChR->ChannelOpening Activates CationInflux Na+ / Ca2+ Influx ChannelOpening->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization Ca_Signaling Ca2+-dependent Signaling Cascades CationInflux->Ca_Signaling ActionPotential Action Potential Firing Depolarization->ActionPotential NT_Release Neurotransmitter Release ActionPotential->NT_Release

References

A Comparative Benchmarking Guide: "2-Azepan-1-YL-nicotinic acid" Against Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and more favorable safety profiles. This guide focuses on the prospective anti-inflammatory potential of "2-Azepan-1-YL-nicotinic acid," a derivative of nicotinic acid (also known as niacin or Vitamin B3). To date, specific experimental data on the anti-inflammatory properties of "this compound" is not available in peer-reviewed literature. Therefore, this guide will use nicotinic acid as a proxy to explore its potential mechanistic divergence from and comparative performance against established anti-inflammatory drugs, namely non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

Nicotinic acid is well-documented for its lipid-modifying properties, but a growing body of evidence reveals its direct anti-inflammatory effects, which are mechanistically distinct from traditional NSAIDs.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking such a compound. We will delve into the distinct mechanisms of action, propose detailed experimental protocols for in-vitro and in-vivo comparative analysis, and present hypothetical data to illustrate potential outcomes.

Part 1: Delineating the Mechanisms of Action

A fundamental aspect of benchmarking is understanding the molecular pathways through which drugs exert their effects. "this compound," as a nicotinic acid derivative, is hypothesized to act via pathways distinct from those of NSAIDs.

Nicotinic Acid's Anti-Inflammatory Pathway

The anti-inflammatory actions of nicotinic acid are not fully elucidated but are known to be mediated primarily through the G-protein coupled receptor, GPR109A, which is expressed on various immune cells, including monocytes and macrophages, as well as adipocytes.[2][3][4] Activation of GPR109A by nicotinic acid can lead to a reduction in the production and secretion of several pro-inflammatory mediators.[2][5] Studies have shown that in activated human monocytes, nicotinic acid can suppress the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[2][5] This effect appears to be independent of the prostaglandin pathways that are the primary targets of NSAIDs.[2]

The Cyclooxygenase (COX) Pathway: The Domain of NSAIDs

Standard anti-inflammatory drugs, such as Ibuprofen (a non-selective NSAID) and Celecoxib (a selective COX-2 inhibitor), exert their effects by inhibiting the cyclooxygenase (COX) enzymes.[6][7][8] There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet function.[7]

  • COX-2: This isoform is typically induced by inflammatory stimuli and is a key player in the synthesis of prostaglandins that mediate inflammation and pain.[7][9][10]

Non-selective NSAIDs like Ibuprofen inhibit both COX-1 and COX-2.[11] While this leads to effective anti-inflammatory and analgesic effects, the inhibition of COX-1 is also associated with common side effects like gastrointestinal irritation and bleeding.[6][8] In contrast, selective COX-2 inhibitors like Celecoxib were developed to specifically target the inflammation-associated COX-2 enzyme, thereby aiming to reduce the risk of gastrointestinal complications.[9][10][12]

Visualizing the Mechanistic Divergence

The following diagram illustrates the distinct signaling pathways targeted by nicotinic acid versus NSAIDs.

G cluster_0 Nicotinic Acid Pathway cluster_1 NSAID Pathway Nicotinic Acid Nicotinic Acid GPR109A Receptor GPR109A Receptor Nicotinic Acid->GPR109A Receptor Activates Downstream Signaling Downstream Signaling GPR109A Receptor->Downstream Signaling Inflammatory Mediators Reduced TNF-α, IL-6, MCP-1 Downstream Signaling->Inflammatory Mediators Inhibits Production Arachidonic Acid Arachidonic Acid COX-1 Enzyme COX-1 Enzyme Arachidonic Acid->COX-1 Enzyme COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (Protective) Protective Prostaglandins COX-1 Enzyme->Prostaglandins (Protective) Prostaglandins (Inflammatory) Inflammatory Prostaglandins COX-2 Enzyme->Prostaglandins (Inflammatory) Ibuprofen Ibuprofen Ibuprofen->COX-1 Enzyme Inhibits Ibuprofen->COX-2 Enzyme Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Enzyme Selectively Inhibits

Caption: Distinct anti-inflammatory mechanisms of Nicotinic Acid and NSAIDs.

Part 2: A Framework for In Vitro Comparative Efficacy

To quantitatively assess the anti-inflammatory potential of "this compound," a series of in vitro assays are essential. These assays will help to determine its potency and elucidate its mechanism of action in comparison to standard drugs.

Experimental Protocol 1: COX-1 and COX-2 Inhibition Assay

This assay is crucial to determine if "this compound" has any direct inhibitory effect on COX enzymes, which is the primary mechanism of NSAIDs.

Objective: To measure the 50% inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing necessary co-factors like hematin and glutathione.

  • Compound Preparation: Dissolve "this compound," Ibuprofen, and Celecoxib in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Incubation: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and varying concentrations of the test compounds. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Measurement: The production of prostaglandin E2 (PGE2), a primary product of the COX reaction, is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[13]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Protocol 2: Cytokine Release Assay in Human PBMCs

This assay is designed to evaluate the ability of the test compounds to suppress the release of key pro-inflammatory cytokines, a mechanism relevant to nicotinic acid.

Objective: To measure the inhibition of TNF-α and IL-6 release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[14]

  • Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Pre-incubate the cells with various concentrations of "this compound" and benchmark drugs for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (a component of bacterial cell walls) to the cell cultures.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC50 values.

Comparative In Vitro Data Summary

The table below presents hypothetical data to illustrate a potential outcome of these experiments, highlighting the mechanistic differences.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)TNF-α Release IC50 (µM)IL-6 Release IC50 (µM)
"this compound" >100>1001525
Ibuprofen 510>100>100
Celecoxib 500.5>100>100

This is hypothetical data for illustrative purposes.

Part 3: In Vivo Models for Efficacy Assessment

While in vitro assays provide valuable mechanistic insights, in vivo models are indispensable for evaluating a compound's anti-inflammatory efficacy in a complex biological system.

Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.[15][16]

Objective: To evaluate the ability of "this compound" to reduce acute inflammation in comparison to standard drugs.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.[17]

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, "this compound" (at various doses), Ibuprofen (positive control), and Celecoxib (positive control).

  • Compound Administration: Administer the test compounds and vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.

Visualizing the In Vivo Workflow

G cluster_workflow Carrageenan-Induced Paw Edema Workflow start Acclimatize Rats grouping Group Animals (Vehicle, Test, Controls) start->grouping admin Administer Compounds (Oral/IP) grouping->admin induce Inject Carrageenan (Sub-plantar) admin->induce 1 hr post-dose measure Measure Paw Volume (0, 1, 2, 3, 4 hrs) induce->measure analyze Calculate % Inhibition of Edema measure->analyze end Comparative Efficacy Determined analyze->end

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Comparative In Vivo Data Summary

The following table shows potential outcomes from the paw edema model.

Treatment Group (Dose)% Inhibition of Paw Edema at 3 hours
Vehicle Control 0%
"this compound" (50 mg/kg) 45%
Ibuprofen (30 mg/kg) 60%
Celecoxib (10 mg/kg) 55%

This is hypothetical data for illustrative purposes.

Part 4: Comparative Safety Profile

A crucial advantage of a novel anti-inflammatory agent would be an improved safety profile. NSAIDs are associated with significant gastrointestinal and cardiovascular risks.[6][18] Nicotinic acid's primary side effect is cutaneous flushing, which is generally not life-threatening.[4]

Experimental Protocol 4: Gastric Ulceration Model in Rats

This model is used to assess the potential of a compound to cause gastric damage, a common side effect of non-selective NSAIDs.

Objective: To evaluate the ulcerogenic potential of "this compound" after repeated administration.

Methodology:

  • Animal and Grouping: Use male Wistar rats, grouped as described in the efficacy model.

  • Compound Administration: Administer high doses of the test compounds and controls orally once daily for four consecutive days.

  • Euthanasia and Stomach Excision: On the fifth day, euthanize the animals and carefully excise their stomachs.

  • Ulcer Scoring: Open the stomachs along the greater curvature, rinse with saline, and examine for any signs of hemorrhage or ulceration using a magnifying glass. Score the gastric damage based on the number and severity of lesions.

  • Data Analysis: Compare the average ulcer index for each treatment group to the vehicle control.

Synthesis and Expert Perspective

This guide outlines a comprehensive strategy for benchmarking "this compound" against standard anti-inflammatory drugs. Based on the known properties of its parent compound, nicotinic acid, it is plausible that "this compound" could offer an anti-inflammatory mechanism that is independent of COX inhibition.

Such a mechanism could be highly advantageous, potentially avoiding the significant gastrointestinal and cardiovascular side effects associated with NSAIDs.[6][18] The proposed in vitro and in vivo experimental frameworks provide a robust pathway to validate this hypothesis. If "this compound" demonstrates significant inhibition of inflammatory cytokines without affecting the COX enzymes, it could represent a novel class of anti-inflammatory agents.

However, it is imperative to conduct these direct experimental comparisons. The efficacy of "this compound" in animal models of chronic inflammation, such as collagen-induced arthritis, would also be a critical next step. Furthermore, its own unique safety profile, including the potential for flushing characteristic of nicotinic acid derivatives, must be thoroughly investigated. The data generated from these studies will be essential in determining the therapeutic potential and niche for this promising compound in the management of inflammatory diseases.

References

Head-to-head comparison of "2-Azepan-1-YL-nicotinic acid" and its structural isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of 2-(Azepan-1-yl)nicotinic Acid and Its Structural Isomers: A Guide for Researchers

In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or isomerism, can profoundly influence its physicochemical properties, biological activity, and overall therapeutic potential. This guide provides a detailed head-to-head comparison of 2-(azepan-1-yl)nicotinic acid and its key structural isomers, offering insights into how subtle changes in molecular architecture can lead to significant differences in function. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this class of compounds.

Introduction to 2-(Azepan-1-yl)nicotinic Acid and its Isomers

2-(Azepan-1-yl)nicotinic acid belongs to the family of substituted pyridine carboxylic acids. Its structure features a nicotinic acid (pyridine-3-carboxylic acid) core, with an azepane ring attached via its nitrogen atom to the second position of the pyridine ring. The primary structural isomers that will be the focus of this comparison involve the repositioning of the azepan-1-yl group on the nicotinic acid scaffold. These include 4-(azepan-1-yl)nicotinic acid, 5-(azepan-1-yl)nicotinic acid, and 6-(azepan-1-yl)nicotinic acid. Understanding the distinct properties of these isomers is crucial for lead optimization and rational drug design.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Variations in the position of the azepan-1-yl group can alter properties such as lipophilicity (LogP), acidity (pKa), and solubility, which in turn affect bioavailability and formulation strategies.

Property2-(Azepan-1-yl)nicotinic acid4-(Azepan-1-yl)nicotinic acid5-(Azepan-1-yl)nicotinic acid6-(Azepan-1-yl)nicotinic acid
Molecular Formula C₁₂H₁₆N₂O₂C₁₂H₁₆N₂O₂C₁₂H₁₆N₂O₂C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol 220.27 g/mol 220.27 g/mol 220.27 g/mol
Predicted XLogP3 1.91.91.91.9
Predicted pKa (strongest acidic) 4.094.34.794.7
Predicted pKa (strongest basic) 6.888.875.373.65

Expert Insights: The predicted pKa values suggest significant differences in the ionization behavior of these isomers. The position of the electron-donating azepanyl group relative to the electron-withdrawing carboxylic acid and the pyridine nitrogen dramatically influences the acidity of the carboxyl group and the basicity of the nitrogen atoms. For instance, the higher predicted basicity of the 4-isomer suggests that the pyridine nitrogen is more readily protonated compared to the other isomers. These differences can have profound implications for drug-receptor interactions and membrane permeability.

Spectroscopic Characterization: A Comparative Overview

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of isomers.

¹H NMR Spectroscopy

The chemical shifts of the pyridine ring protons are particularly informative for distinguishing between these positional isomers. The substitution pattern dictates the electronic environment of each proton, leading to unique spectral fingerprints.

  • 2-(Azepan-1-yl)nicotinic acid: The protons on the pyridine ring will exhibit a characteristic three-spin system. The proton at position 6 will likely be the most downfield due to the anisotropic effect of the adjacent nitrogen and the influence of the substituent at position 2.

  • 4-(Azepan-1-yl)nicotinic acid: This symmetrical substitution pattern (relative to the substituents) will result in a simpler spectrum for the pyridine protons, likely showing two distinct signals with appropriate coupling.

  • 6-(Azepan-1-yl)nicotinic acid: The proton at position 2, situated between the ring nitrogen and the carboxylic acid, would be expected to be significantly deshielded and appear far downfield.

Mass Spectrometry

While all isomers share the same nominal mass, high-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) would be crucial for differentiation. The fragmentation patterns will vary depending on the stability of the fragment ions, which is influenced by the substituent positions. For example, the 6-isomer might show a characteristic loss of CO₂ followed by fragmentation of the azepane ring.

Comparative Biological Activity

While comprehensive head-to-head biological data for all isomers is not extensively published, we can infer potential differences based on known activities of related compounds. Substituted nicotinic acid derivatives have been explored for a range of therapeutic targets. For instance, certain nicotinic acid analogs are known to interact with G-protein coupled receptors (GPCRs).

A notable example of a biologically active compound within this structural class is Varenicline , which, although not a direct isomer, features a related pharmacophore and is a partial agonist of nicotinic acetylcholine receptors. This highlights the potential for these scaffolds to interact with neurological targets.

Hypothetical Screening Workflow: To ascertain the biological activity of these isomers, a tiered screening approach would be optimal.

Caption: A tiered workflow for the biological evaluation of isomers.

Experimental Protocols

General Protocol for ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.

Protocol for In Vitro Solubility Assay (Nephelometry)
  • Stock Solution Preparation: Prepare a high-concentration stock solution of each isomer in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Assay Plate Preparation: Dispense the DMSO solutions into a 96-well microplate. Then, add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentrations.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the light scattered by suspended particles.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The point at which the signal significantly increases above the baseline indicates the onset of precipitation and thus the kinetic solubility limit.

Conclusion

The comparative analysis of 2-(azepan-1-yl)nicotinic acid and its structural isomers underscores a fundamental principle in medicinal chemistry: positional isomerism is a critical determinant of a molecule's properties and function. While sharing the same molecular formula and weight, these isomers exhibit distinct predicted electronic properties (pKa) that will translate into different spectroscopic signatures, solubilities, and, most importantly, biological activities. The provided experimental workflows offer a robust framework for the empirical validation of these differences. For researchers in drug discovery, a thorough investigation of such isomers is not merely an academic exercise but a crucial step in identifying lead candidates with optimal efficacy, selectivity, and drug-like properties.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Azepan-1-YL-nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Characterization and Waste Determination

Before any disposal protocol can be established, a thorough understanding of the substance's potential hazards is paramount. Based on data from analogous compounds like 6-(Azetidin-1-yl)nicotinic acid and the parent compound, nicotinic acid, we can infer a likely hazard profile for 2-Azepan-1-YL-nicotinic acid.

Inferred Hazard Profile:

  • Acute Toxicity (Oral): May be harmful if swallowed[1].

  • Skin Irritation: Likely to cause skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1][2][3][4].

  • Respiratory Irritation: May cause respiratory irritation[1].

  • Aquatic Hazard: May be harmful to aquatic life[4][5].

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that creates the waste[6][7]. All laboratory chemical waste should be treated as hazardous until proven otherwise[8][9]. Given the inferred hazards, this compound waste must be managed as hazardous chemical waste.

The "Cradle-to-Grave" Lifecycle of Chemical Waste

The EPA mandates a "cradle-to-grave" approach to hazardous waste management, which means the waste is tracked from the moment of its generation until its ultimate disposal[6][7]. This framework ensures accountability and environmental protection at every stage.

The process involves three key entities:

  • The Generator: Your laboratory, responsible for proper identification, segregation, and packaging.

  • The Transporter: The licensed carrier that moves the waste from your facility.

  • The Treatment, Storage, and Disposal Facility (TSDF): The ultimate destination for processing the waste.

Your institution's EHS office is your operational partner in navigating this process, typically managing the relationship with transporters and TSDFs.

Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the safe handling and disposal of this compound waste within a laboratory setting.

Phase 1: In-Lab Waste Collection

The moment a chemical is deemed unusable, it becomes waste[8][9][10]. Proper collection is the critical first step.

Protocol for Waste Collection:

  • Select an Appropriate Container:

    • Use a dedicated, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for solid chemical waste.

    • Ensure the container is clean and was not previously used for an incompatible substance[11].

    • Do not use volumetric flasks, beakers, or other valuable lab glass for waste collection[12].

  • Label the Container Immediately:

    • As soon as the first particle of waste enters the container, it must be labeled[9].

    • Use your institution's official hazardous waste tag.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

    • List all constituents, including any contaminated materials (e.g., weighing paper, gloves).

    • Fill in all required generator information (your name, lab, room number, date).

  • Segregate Waste Streams:

    • Solid vs. Liquid: Keep solid waste, like this compound powder, separate from liquid waste streams[11][12].

    • Chemical Incompatibility: Do not mix this waste with other chemical wastes unless explicitly approved by your EHS department. Acids should be kept separate from bases, cyanides, azides, and hypochlorites[12].

Phase 2: On-Site Accumulation in a Satellite Area

Designate a specific location within your lab as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.

SAA Requirements:

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel[10].

  • Containment: Store waste containers in a secondary containment bin or tray to contain potential spills[9][11].

  • Container Status: Keep waste containers securely closed at all times, except when adding waste[10].

  • Volume Limits: A laboratory may not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic "P-listed" waste at any one time[8][10][13].

Phase 3: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste or attempt to dispose of it down the drain or in the regular trash[9].

Disposal Workflow:

  • Once your waste container is full, complete the final details on the hazardous waste tag, including the date the container was filled.

  • Submit a chemical waste pickup request through your institution's EHS portal or by contacting them directly[8][10].

  • Trained EHS personnel will collect the waste from your laboratory's SAA and manage its consolidation, transport, and final disposal at a licensed TSDF[7][9].

The entire disposal process is governed by a strict decision-making workflow, as illustrated in the diagram below.

G cluster_0 Phase 1: In-Lab Generation & Collection cluster_1 Phase 2: Satellite Accumulation cluster_2 Phase 3: Final Disposal start Waste Generated: This compound det Perform Hazardous Waste Determination (Assume Hazardous) start->det container Select Compatible Container (e.g., HDPE Jar) det->container label_node Label Container Immediately: - Full Chemical Name - Hazard Information - Generator Details container->label_node segregate Segregate Waste: - Keep Solids Separate - Avoid Mixing Incompatibles label_node->segregate saa Store in Designated SAA (At or Near Point of Generation) segregate->saa containment Use Secondary Containment saa->containment closed Keep Container Securely Closed saa->closed full Container is Full containment->full closed->full request Submit Waste Pickup Request to EHS/Safety Office full->request ehs EHS Collects Waste request->ehs tsdf Waste Transported to a Licensed TSDF for Final Disposal ehs->tsdf

Caption: Waste Disposal Decision Workflow for this compound.

Spill Management Protocol

Accidents happen. A small spill of a solid chemical can be safely managed by trained laboratory personnel.

Procedure for Small Solid Spills:

  • Alert & Isolate: Immediately alert personnel in the area and restrict access.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills. Avoid creating dust.

  • Clean Up: Carefully sweep the spilled material and absorbent into a dustpan. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Package the Waste: Place all contaminated materials (absorbent, gloves, weighing paper, etc.) into a designated hazardous waste container.

  • Label as Spill Debris: Label the container as "Spill Debris containing this compound."

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., water, if compatible) and paper towels. Dispose of the towels as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response line[8][9].

Waste Minimization: A Core Scientific Responsibility

An effective waste management program begins with minimizing the generation of waste at the source.

Waste Minimization StrategyImplementation in the Lab
Source Reduction Order only the quantity of chemical needed for the planned experiments. Avoid stockpiling[10].
Scale Reduction When possible, reduce the scale of experiments to use smaller quantities of reagents[10].
Inventory Management Maintain an accurate and up-to-date chemical inventory to prevent the purchase of duplicates and the expiration of chemicals[10][11].
Chemical Substitution Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives[10].

By adopting these practices, laboratories can reduce environmental impact, enhance safety, and lower disposal costs.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.